molecular formula C9H12N2O3S2 B1597194 Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate CAS No. 65095-75-2

Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate

Cat. No.: B1597194
CAS No.: 65095-75-2
M. Wt: 260.3 g/mol
InChI Key: BHMXRRCMVOSNQV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate (CAS 65095-75-2) is a solid organic compound with a molecular formula of C 9 H 12 N 2 O 3 S 2 and a molecular weight of 260.33 g/mol [ ][ ][ ]. Its structure features both a β-ketoester and a 4-amino-2-(methylthio)thiazole ring, making it a versatile and valuable building block in synthetic organic and medicinal chemistry research [ ]. The compound is identified by several key identifiers, including the canonical SMILES CCOC(=O)CC(=O)C1=C(N)N=C(SC)S1 and the InChIKey BHMXRRCMVOSNQV-UHFFFAOYSA-N [ ][ ]. In research settings, this compound serves as a crucial precursor for the synthesis of more complex heterocyclic systems. Its reactive functional groups allow for diverse chemical transformations; the amino group on the thiazole ring can undergo condensation or acylation reactions, while the β-ketoester moiety is amenable to cyclization reactions, facilitating the construction of novel molecular scaffolds [ ]. These properties make it particularly useful for exploring structure-activity relationships in drug discovery programs. Researchers should handle this material with appropriate safety precautions. It is classified as harmful and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [ ]. It is recommended to avoid breathing its dust, use it only in well-ventilated areas, and wear protective gloves, clothing, and eye/face protection [ ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use [ ]. It is typically supplied as a solid and should be stored according to the supplier's recommendations, often in a cool, well-ventilated place [ ][ ].

Properties

IUPAC Name

ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S2/c1-3-14-6(13)4-5(12)7-8(10)11-9(15-2)16-7/h3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMXRRCMVOSNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(N=C(S1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384561
Record name Ethyl 3-[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]-3-oxopropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65095-75-2
Record name Ethyl 3-[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]-3-oxopropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65095-75-2
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Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and potential applications, with a focus on its role as a versatile scaffold in the design and discovery of novel therapeutic agents. The information presented herein is intended to empower researchers with the foundational knowledge required to effectively utilize this compound in their drug development endeavors.

Core Compound Profile: Unveiling a Privileged Scaffold

This compound belongs to the 2-aminothiazole class of compounds, a well-established "privileged structure" in medicinal chemistry. This designation stems from the recurring presence of the 2-aminothiazole motif in a wide array of biologically active molecules, including approved drugs.[1] The unique electronic and structural features of this scaffold allow it to interact with a diverse range of biological targets, making it a valuable starting point for the development of new drugs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃S₂[2]
Molecular Weight 260.33 g/mol [2]
CAS Number 65095-75-2N/A
Appearance White to brown solidN/A
Synonyms Ethyl 3-(4-amino-2-(methylthio)-1,3-thiazol-5-yl)-3-oxopropanoate[2]

Synthesis and Manufacturing: A Plausible Pathway

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for the target compound, starting from commercially available precursors.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Ethyl 3-chloro-2,4-dioxopentanoate Ethyl 3-chloro-2,4-dioxopentanoate Condensation (Hantzsch Thiazole Synthesis) Condensation (Hantzsch Thiazole Synthesis) Ethyl 3-chloro-2,4-dioxopentanoate->Condensation (Hantzsch Thiazole Synthesis) N-methylthiourea N-methylthiourea N-methylthiourea->Condensation (Hantzsch Thiazole Synthesis) This compound This compound Condensation (Hantzsch Thiazole Synthesis)->this compound Cyclization

Caption: Proposed Hantzsch synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on general principles of the Hantzsch thiazole synthesis.[3] Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary.

Materials:

  • Ethyl 3-chloro-2,4-dioxopentanoate

  • N-methylthiourea

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other mild base)

Procedure:

  • Dissolution: Dissolve Ethyl 3-chloro-2,4-dioxopentanoate and a molar equivalent of N-methylthiourea in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Base Addition: Add a slight molar excess of a mild base, such as sodium bicarbonate, to the reaction mixture to neutralize the hydrogen chloride formed during the reaction.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure this compound.

Potential Applications in Drug Discovery and Development

The 2-aminothiazole core is a cornerstone in the development of various therapeutic agents.[4] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, suggesting that this compound could serve as a valuable intermediate in the synthesis of novel drug candidates.[5][6]

Antimicrobial Agents

The 2-aminothiazole moiety is present in numerous compounds with potent antibacterial and antifungal properties.[6] The structural features of this compound make it an attractive starting point for the synthesis of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Anticancer Therapeutics

A significant number of 2-aminothiazole derivatives have been investigated and developed as anticancer agents.[7] These compounds often act by inhibiting key enzymes or receptors involved in cancer cell proliferation and survival. The unique substitution pattern of the target compound could be exploited to design novel and selective anticancer drugs.

The following diagram illustrates a generalized mechanism of action for a hypothetical drug candidate derived from our topic compound, targeting a protein kinase, a common target for anticancer drugs.

G cluster_0 Drug-Target Interaction cluster_1 Downstream Effects Drug_Candidate Drug Candidate (Derived from Topic Compound) Protein_Kinase Protein Kinase (e.g., in Cancer Cell) Drug_Candidate->Protein_Kinase Binding Inhibition Inhibition of Kinase Activity Protein_Kinase->Inhibition Apoptosis Induction of Apoptosis Inhibition->Apoptosis

Caption: Potential mechanism of a derived anticancer agent.

Analytical Characterization

While specific spectral data for this compound is not available in the searched literature, a prediction of its key analytical features can be made based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methylthio group, a singlet for the methylene protons, and a broad singlet for the amino protons.

  • ¹³C NMR: Signals corresponding to the carbonyl carbons of the ester and ketone, the carbons of the thiazole ring, the methylthio carbon, and the carbons of the ethyl group are anticipated.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 260.33. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the side chain.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific material safety data sheet (MSDS) with comprehensive toxicological data is not available, general guidelines for handling aminothiazole derivatives should be followed.[8][9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. Its 2-aminothiazole core provides a privileged scaffold with the potential for derivatization to generate a wide range of biologically active compounds. While further research is needed to fully elucidate its specific properties and applications, this guide provides a solid foundation for researchers to begin exploring the potential of this intriguing molecule.

References

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. (n.d.). Retrieved from [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents. (2014, March 26).
  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. (2025, August 6). Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. (2021, March 7). Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021, March 7). Retrieved from [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). Retrieved from [Link]

  • Ethyl 3-[4-Amino-2-(methylthio)-5-thiazolyl]-3-oxopropanoate. Cenmed. (n.d.). Retrieved from [Link]

  • Synthesis of some new 5- substituted of. JOCPR. (n.d.). Retrieved from [Link]

  • 2-aminothiazole derivative, preparation method, and use. Google Patents. (n.d.).
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. (2025, August 6). Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health. (2021, January 15). Retrieved from [Link]

  • Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. Cole-Parmer. (n.d.). Retrieved from [Link]

  • Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

  • Safety data sheet. (2019, November 6). Retrieved from [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents. (n.d.).
  • SAFETY DATA SHEET. (2010, May 8). Retrieved from [Link]

  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M. (n.d.). Retrieved from [Link]

Sources

IUPAC name ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate: Synthesis, Characterization, and Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive overview of ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate, a heterocyclic compound of significant interest in medicinal chemistry. The core of this molecule is the 2-aminothiazole scaffold, a privileged structure found in numerous clinically approved drugs. This document delineates the compound's physicochemical properties, proposes a detailed synthetic pathway based on established chemical principles, and provides an expert analysis of its expected spectroscopic characteristics for structural elucidation. Furthermore, it explores the potential applications of this molecule as a versatile building block in drug discovery, contextualized by the wide spectrum of biological activities associated with the 2-aminothiazole and related thiazole frameworks, including anticancer, antimicrobial, and anti-inflammatory activities. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutic agents.

Introduction: The Significance of the 2-Aminothiazole Scaffold

Heterocyclic compounds form the backbone of modern pharmacology, with nitrogen- and sulfur-containing rings being particularly prominent. Among these, the 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its broad pharmacological versatility.[1][2] This scaffold is not merely a synthetic curiosity but is a key structural component in several marketed drugs, including the Src/Abl kinase inhibitor Dasatinib, the PI3Kα inhibitor Alpelisib, the anti-inflammatory drug Meloxicam, and the antibiotic Cefdinir.[3][4] The prevalence of this core in successful therapeutics underscores its favorable drug-like properties and its ability to form key interactions with a diverse range of biological targets.[3]

Derivatives of 2-aminothiazole have demonstrated a remarkable array of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][4][5] This wide therapeutic window makes the 2-aminothiazole ring a privileged scaffold for the development of new chemical entities.

The subject of this guide, ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate , incorporates this vital 2-aminothiazole core. It is further functionalized with a methylsulfanyl group at the 2-position and an ethyl oxopropanoate substituent at the 5-position. These features make it a highly valuable and reactive intermediate, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop novel drug candidates.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and drug design. The key identifiers and properties of ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate are summarized below.

PropertyValueSource
IUPAC Name ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate
CAS Number 65095-75-2
Molecular Formula C₉H₁₂N₂O₃S₂
Molecular Weight 260.34 g/mol
Physical Form White to brown solid
Purity Typically ≥95%
Storage Temperature +4°C
InChI Key BHMXRRCMVOSNQV-UHFFFAOYSA-N

Synthesis and Purification Protocol

While a specific, peer-reviewed synthesis for this exact molecule is not detailed in foundational literature, a robust synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis. This method is the cornerstone for creating the thiazole ring from a thioamide and an α-halocarbonyl compound. The following protocol is a self-validating system, grounded in fundamental organic chemistry principles, designed for reproducibility and high yield.

Proposed Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a straightforward path to accessible starting materials. The core thiazole ring is disconnected via the Hantzsch synthesis pathway, identifying a key thioamide precursor and a halogenated β-ketoester.

G cluster_precursors Key Precursors target Target Molecule Ethyl 3-(4-amino-2-methylsulfanyl-... -oxopropanoate disconnection Hantzsch Thiazole Ring Formation target->disconnection precursor1 Precursor A (Thioamide) 2-Methylisothiourea sulfate disconnection->precursor1 precursor2 Precursor B (α-haloketoester) Diethyl 2-chloro-3-oxobutanedioate disconnection->precursor2

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

This protocol details the condensation reaction to form the 2-aminothiazole ring system.

Objective: To synthesize ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate.

Materials:

  • S-Methylisothiourea sulfate

  • Diethyl 2-chloro-3-oxosuccinate (or equivalent α-haloketoester)

  • Sodium ethoxide (NaOEt) or another suitable base (e.g., triethylamine)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve S-methylisothiourea sulfate (1.0 equivalent) in anhydrous ethanol.

    • Causality: Ethanol is an excellent solvent for the reactants and is compatible with the base used. The anhydrous condition prevents unwanted side reactions.

  • Base Addition: Add sodium ethoxide (2.2 equivalents) portion-wise to the solution at room temperature. Stir for 20-30 minutes to ensure the complete formation of the free S-methylisothiourea base.

    • Causality: The base is required to deprotonate the isothiourea sulfate salt to generate the nucleophilic free base necessary for the condensation reaction. Two equivalents are needed to neutralize the sulfate counter-ion and facilitate the reaction.

  • Substrate Addition: Slowly add diethyl 2-chloro-3-oxosuccinate (1.0 equivalent) to the reaction mixture.

    • Causality: This α-haloketoester provides the three-carbon backbone required to form the thiazole ring upon reaction with the thioamide. Slow addition helps control any potential exotherm.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the cyclization and dehydration steps of the Hantzsch synthesis. TLC allows for empirical validation that the starting materials are consumed and the product is formed.

  • Work-up and Extraction: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. Redissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.

    • Causality: This aqueous work-up removes inorganic salts and polar impurities, providing a cleaner crude product for purification.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Column chromatography is the standard method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and byproducts. The specific solvent system is chosen to provide optimal separation.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve S-Methylisothiourea in Anhydrous EtOH B 2. Add NaOEt Base A->B C 3. Add α-Haloketoester B->C D 4. Reflux for 4-6h (Monitor by TLC) C->D E 5. Evaporate Solvent D->E F 6. Redissolve in EtOAc E->F G 7. Wash with NaHCO₃ & Brine F->G H 8. Dry (MgSO₄), Filter, & Concentrate G->H I 9. Column Chromatography (Silica, EtOAc/Hexanes) H->I J 10. Characterize Pure Product I->J

Caption: Step-by-step workflow for synthesis and purification.

Spectroscopic Characterization and Analysis

Structural confirmation is a critical, self-validating step in synthesis. The following is an expert prediction of the key spectroscopic data required to unambiguously identify ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate.

¹H NMR (Proton NMR) Spectroscopy

(Predicted for CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0 - 8.0br s2H-NH₂ Amino protons, often broad and exchangeable with D₂O.
~ 4.20q2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, split by the methyl group.
~ 3.85s2H-CO-CH₂ -CO-Methylene protons between two carbonyl groups (active methylene).
~ 2.65s3H-S-CH₃ Methyl protons of the methylsulfanyl group.
~ 1.28t3H-O-CH₂-CH₃ Methyl protons of the ethyl ester, split by the methylene group.
¹³C NMR (Carbon NMR) Spectroscopy

(Predicted for CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 185.0Thiazole-C =OKetone carbonyl carbon.
~ 168.5Ester-C =OEster carbonyl carbon.
~ 165.0C 2-SMe (Thiazole)Carbon at position 2 of the thiazole ring, attached to two heteroatoms.
~ 158.0C 4-NH₂ (Thiazole)Carbon at position 4 of the thiazole ring, attached to the amino group.
~ 110.0C 5 (Thiazole)Carbon at position 5 of the thiazole ring.
~ 61.5-O-CH₂ -CH₃Methylene carbon of the ethyl ester.
~ 45.0-CO-CH₂ -CO-Active methylene carbon.
~ 15.0-S-CH₃ Methyl carbon of the methylsulfanyl group.
~ 14.0-O-CH₂-CH₃ Methyl carbon of the ethyl ester.
FT-IR Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic/Vinyl C-H
2980 - 2850C-H StretchAliphatic C-H
~ 1735C=O StretchEster Carbonyl
~ 1680C=O StretchKetone Carbonyl
~ 1620N-H BendPrimary Amine (-NH₂)
~ 1550C=N StretchThiazole Ring
Mass Spectrometry (ESI-MS)

For Electrospray Ionization Mass Spectrometry in positive ion mode, the expected molecular ion peak would be:

  • [M+H]⁺: m/z ≈ 261.04

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate is not an end-product therapeutic but rather a high-potential starting material or scaffold for building more complex drug candidates. Its value lies in the strategic placement of reactive functional groups on a biologically validated core.

A Versatile Chemical Intermediate

The molecule offers several handles for diversification:

  • The Amino Group (-NH₂): Can be readily acylated, alkylated, or used in condensation reactions to attach various side chains, which is a common strategy for modulating biological activity and improving pharmacokinetic properties.

  • The Active Methylene Group (-CH₂-): The protons on the carbon between the two carbonyls are acidic and can be deprotonated to form an enolate, allowing for alkylation or other carbon-carbon bond-forming reactions.

  • The Ester Group (-COOEt): Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives. Amide coupling is a cornerstone of medicinal chemistry for exploring SAR.

Potential Therapeutic Targets

Given the extensive history of the 2-aminothiazole scaffold, derivatives of this compound could be rationally designed to target a range of diseases.

  • Anticancer Activity: Many 2-aminothiazole derivatives function as kinase inhibitors by targeting the ATP-binding site.[1] The core structure of this molecule could be elaborated to mimic the hinge-binding motifs required for inhibition of kinases implicated in cancer, such as Aurora kinases, CDKs, or tyrosine kinases.[1][6]

  • Antimicrobial Activity: Thiazole and thiadiazole derivatives have a long history as antimicrobial agents.[7] The heteroatoms in the ring can coordinate with metallic ions in essential microbial enzymes, disrupting their function. Derivatives could be developed to target bacterial cell wall synthesis or fungal membrane integrity.[7]

  • Anti-inflammatory Activity: The scaffold is present in anti-inflammatory drugs, suggesting that derivatives could be designed to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) or various signaling kinases.[2]

Hypothetical Mechanism of Action: Kinase Inhibition Pathway

The diagram below illustrates a generalized pathway where a derivative of the title compound could act as a kinase inhibitor, a common mechanism for 2-aminothiazole-based anticancer agents.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor 1. Binding & Dimerization Kinase Intracellular Kinase (e.g., Src, Abl) Receptor->Kinase 2. Activation Substrate Substrate Protein Kinase->Substrate 3. Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response 4. Signal Transduction Inhibitor 2-Aminothiazole Derivative Inhibitor->Kinase Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

Ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate represents a molecule of significant strategic value for the drug discovery community. While its own biological activity may be modest, its true potential is realized as a foundational building block. It combines the pharmacologically validated 2-aminothiazole core with multiple, chemically distinct reactive sites, enabling the creation of diverse chemical libraries. The robust synthetic accessibility and the clear pathways for spectroscopic verification make it an ideal starting point for research programs aimed at developing next-generation therapeutics, particularly in the fields of oncology, infectious diseases, and inflammatory disorders.

References

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). ResearchGate. [Link]

  • 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio-)-coumarin. (2022). MDPI. [Link]

  • Ethyl 3-amino-3-sulfanylidenepropanoate. PubChem, National Center for Biotechnology Information. [Link]

  • 3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine. PubChem, National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Molecular Structure of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate. By integrating established chemical principles with data from structurally related compounds, this document offers valuable insights for researchers engaged in medicinal chemistry and drug discovery.

Introduction: The Significance of the 4-Aminothiazole Scaffold

The thiazole ring is a prominent heterocyclic motif found in numerous biologically active compounds, including antimicrobial and antineoplastic agents.[1] The 4-aminothiazole moiety, in particular, serves as a crucial pharmacophore in a variety of therapeutic agents. These compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antioxidant, and antibacterial effects.[2][3] this compound belongs to this important class of molecules and holds potential as a building block for the synthesis of novel drug candidates.[4][5] Its structure combines the reactive 4-aminothiazole core with a β-ketoester side chain, offering multiple sites for chemical modification and functionalization.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C9H12N2O3S2[6]
Molecular Weight 260.33 g/mol [6]
CAS Number 65095-75-2[7]
Predicted LogP 1.5 - 2.0(Calculated)
Predicted pKa Amino group: ~4-5; Methylene: ~10-11(Estimated)
Structural Elucidation: A Predictive Approach

Due to the limited availability of direct experimental data for the title compound, we will analyze its structure based on established spectroscopic principles and data from the closely related analogue, Ethyl 2-amino-4-methylthiazole-5-carboxylate.[8]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy (Predicted):

    • Ethyl Group: A triplet at approximately 1.3 ppm (CH₃) and a quartet at around 4.2 ppm (CH₂) are expected.

    • Methylene Group (CH₂): A singlet at approximately 3.8-4.0 ppm is predicted for the methylene protons adjacent to the two carbonyl groups.

    • Methylthio Group (SCH₃): A sharp singlet is anticipated around 2.5 ppm.

    • Amino Group (NH₂): A broad singlet, the chemical shift of which is solvent-dependent, is expected in the region of 5.0-7.0 ppm.

  • ¹³C NMR Spectroscopy (Predicted):

    • Ethyl Group: Signals for the methyl and methylene carbons are expected around 14 ppm and 61 ppm, respectively.

    • Carbonyl Groups (C=O): Two distinct carbonyl signals are predicted, one for the ester at approximately 165-170 ppm and one for the ketone around 185-190 ppm.

    • Thiazole Ring: The C2, C4, and C5 carbons of the thiazole ring are expected to resonate at approximately 168 ppm, 155 ppm, and 110 ppm, respectively.

    • Methylene Carbon (CH₂): The signal for the methylene carbon is predicted to be in the range of 45-50 ppm.

    • Methylthio Carbon (SCH₃): A signal around 15 ppm is expected.

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • Key Predicted IR Absorptions:

    • N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

    • C-H Stretching: Absorptions around 2900-3000 cm⁻¹ for the aliphatic C-H bonds.

    • C=O Stretching: Two strong absorption bands are expected: one for the ester carbonyl around 1730-1750 cm⁻¹ and another for the ketone carbonyl at approximately 1680-1700 cm⁻¹.

    • C=N and C=C Stretching: Vibrations associated with the thiazole ring are expected in the 1500-1650 cm⁻¹ region.

2.1.3. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Predicted Mass Spectrum:

    • Molecular Ion (M⁺): A prominent peak at m/z = 260 is expected, corresponding to the molecular weight of the compound.

    • Fragmentation: Common fragmentation pathways would likely involve the loss of the ethoxy group (-45 Da), the ethyl group (-29 Da), and cleavage of the side chain.

Conformational Analysis and Intramolecular Interactions

The presence of the amino group and the carbonyl oxygen on the adjacent carbon of the thiazole ring suggests the potential for intramolecular hydrogen bonding. This interaction can influence the planarity of the molecule and restrict the rotation of the side chain, which can have significant implications for its biological activity. Crystal structures of similar 4-aminothiazole derivatives have shown the presence of such intramolecular N-H···O hydrogen bonds.[1]

Synthesis and Reaction Chemistry

The synthesis of this compound can be approached through a modification of the well-established Hantzsch thiazole synthesis. This versatile method involves the condensation of a thiourea or thioamide with an α-haloketone.

Proposed Synthetic Pathway

A plausible synthetic route is outlined below:

Synthetic Pathway reagent1 Ethyl 3-chloro-2,3-dioxopropanoate intermediate Cyclization & Tautomerization reagent1->intermediate Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) reagent2 N-Methylthiourea reagent2->intermediate product This compound intermediate->product Workup & Purification

Caption: Proposed Hantzsch-type synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for thiazole synthesis.[9]

Step 1: Reaction Setup

  • To a solution of Ethyl 3-chloro-2,3-dioxopropanoate (1.0 eq) in ethanol, add N-methylthiourea (1.1 eq).

  • Add a mild base, such as sodium bicarbonate (1.5 eq), to the mixture.

Step 2: Reaction Execution

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 4: Characterization

  • Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the final product.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.

  • Anticancer Activity: The 4-aminothiazole core is present in several anticancer drugs.[3] The title compound can serve as a precursor for the synthesis of novel kinase inhibitors or other targeted therapies.

  • Antimicrobial Agents: Thiazole derivatives have a long history as antimicrobial agents.[10] Modifications of the side chain and the amino group could lead to the discovery of new antibacterial or antifungal compounds.

  • Antioxidant Properties: Certain aminothiazole derivatives have demonstrated potent antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[2][11]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. While direct experimental data is limited, a thorough analysis of its structure based on related compounds and established chemical principles provides a solid foundation for its synthesis and exploration in drug discovery programs. The versatile 4-aminothiazole scaffold, combined with a reactive side chain, offers numerous opportunities for the development of novel and potent therapeutic agents. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is highly warranted.

References

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  • Supporting Information for a relevant article.
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The 2-Aminothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically successful drugs.[1][2][3] This heterocyclic system's unique electronic properties and versatile synthetic accessibility have made it a focal point for the development of novel therapeutics targeting a diverse range of diseases, from cancer and infectious diseases to inflammatory and neurological disorders.[2][4] This technical guide provides an in-depth analysis of the 2-aminothiazole core, offering a comprehensive overview of its synthesis, key therapeutic applications, and the underlying principles of its biological activity. We will delve into detailed experimental protocols, explore structure-activity relationships (SAR), and examine the mechanisms of action of prominent 2-aminothiazole derivatives. Furthermore, this guide will address the potential metabolic liabilities associated with this scaffold, providing a balanced perspective for researchers in the field.

The 2-Aminothiazole Core: Physicochemical Properties and Synthetic Strategies

The 2-aminothiazole ring is a five-membered heterocycle containing a sulfur and two nitrogen atoms, with an exocyclic amino group at the 2-position. This arrangement confers a unique set of physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, and to participate in various non-covalent interactions with biological targets. Its relative planarity and rigid structure provide a well-defined scaffold for the presentation of pharmacophoric groups in three-dimensional space.

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of the 2-aminothiazole core is well-established, with the Hantzsch thiazole synthesis being the most classic and widely employed method.[1][2] However, numerous variations and novel synthetic routes have been developed to improve yields, reduce reaction times, and enhance substrate scope.

This venerable reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[2] The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the 2-aminothiazole ring.

Experimental Protocol: Classic Hantzsch Synthesis of 4-Aryl-2-aminothiazoles

  • Materials:

    • Substituted α-bromoacetophenone (1.0 mmol)

    • Thiourea (1.2 mmol)

    • Ethanol (10 mL)

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer/hotplate

  • Procedure:

    • To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

    • Add 10 mL of ethanol to the flask.

    • Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

    • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

To address the demand for more efficient and environmentally friendly synthetic methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the construction of 2-aminothiazole derivatives.[5][6] These methods often lead to dramatic reductions in reaction times and improved yields. One-pot protocols, where sequential reactions are carried out in a single reaction vessel, further enhance synthetic efficiency.[7]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 4-Aryl-2-aminothiazoles [6]

  • Materials:

    • Aromatic ketone (1.0 mmol)

    • N-Bromosuccinimide (NBS) (1.0 mmol)

    • Thiourea (1.2 mmol)

    • Polyethylene glycol (PEG)-400 (3 mL)

    • Water (2 mL)

    • Microwave reactor vial

  • Procedure:

    • In a microwave reactor vial, combine the aromatic ketone (1.0 mmol), NBS (1.0 mmol), and thiourea (1.2 mmol).

    • Add PEG-400 (3 mL) and water (2 mL) to the vial.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the reaction mixture at 80-85 °C for 28-32 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Workflow for 2-Aminothiazole Synthesis

cluster_hantzsch Classic Hantzsch Synthesis cluster_microwave Microwave-Assisted One-Pot Synthesis H_Start α-Haloketone + Thiourea H_React Reflux in Ethanol (2-4h) H_Start->H_React H_Workup Cooling & Precipitation H_React->H_Workup H_Purify Recrystallization H_Workup->H_Purify H_Product Pure 2-Aminothiazole H_Purify->H_Product M_Start Ketone + NBS + Thiourea M_React Microwave Irradiation in PEG/Water (30 min) M_Start->M_React M_Workup Aqueous Workup & Extraction M_React->M_Workup M_Purify Column Chromatography M_Workup->M_Purify M_Product Pure 2-Aminothiazole M_Purify->M_Product

Caption: Comparison of classic and modern synthetic workflows for 2-aminothiazole derivatives.

Therapeutic Applications: A Scaffold of Diverse Biological Activity

The 2-aminothiazole core is a versatile pharmacophore found in drugs with a wide range of therapeutic applications.[2][8] Its ability to interact with various biological targets has led to the development of potent and selective agents for numerous diseases.

Oncology: Targeting Kinases and Cell Proliferation

In the realm of oncology, 2-aminothiazole derivatives have shown remarkable success as inhibitors of various protein kinases that are crucial for cancer cell growth and survival.[2][9]

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[10][11] It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[10] The 2-aminothiazole moiety in Dasatinib plays a crucial role in its binding to the ATP-binding pocket of the ABL kinase, effectively blocking its catalytic activity and inducing apoptosis in cancer cells.[10][12]

Mechanism of Action: Dasatinib Inhibition of BCR-ABL

BCR_ABL Constitutively Active BCR-ABL Kinase Phosphorylation Phosphorylation BCR_ABL->Phosphorylation binds ATP ATP ATP->Phosphorylation Substrate Downstream Substrates Proliferation Uncontrolled Cell Proliferation & Survival Substrate->Proliferation activates Phosphorylation->Substrate phosphorylates Dasatinib Dasatinib (2-Aminothiazole Derivative) Dasatinib->BCR_ABL binds to ATP pocket & inhibits

Caption: Dasatinib competitively inhibits the ATP-binding site of the BCR-ABL kinase.

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[13] Several 2-aminothiazole-based compounds have been developed as potent Aurora kinase inhibitors.[13][14] For instance, CYC116 is an orally active inhibitor of Aurora A and B kinases that has undergone Phase I clinical trials for the treatment of advanced solid tumors.[15][16]

Quantitative Structure-Activity Relationship (SAR) of 2-Aminothiazole-Based Aurora Kinase Inhibitors

CompoundR1R2Aurora A IC50 (nM)Aurora B IC50 (nM)Reference
I HPhenyl150200[13]
II MethylPhenyl80120[13]
III H4-Fluorophenyl5075[13]
IV Methyl4-Fluorophenyl2540[13]

This table is a representative example based on published data and is intended for illustrative purposes.

The SAR data suggest that small alkyl substitutions at the R1 position and electron-withdrawing groups on the phenyl ring at R2 can enhance the inhibitory activity against Aurora kinases.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[17][18] Alpelisib (Piqray) is an FDA-approved α-selective PI3K inhibitor that contains a 2-aminothiazole scaffold.[17][19] It is used in combination with fulvestrant for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated advanced or metastatic breast cancer.[17]

PI3K/Akt/mTOR Signaling Pathway and Inhibition by 2-Aminothiazole Derivatives

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream promotes Alpelisib Alpelisib (2-Aminothiazole Derivative) Alpelisib->PI3K inhibits

Caption: Alpelisib inhibits the PI3K enzyme, blocking downstream signaling and cancer cell proliferation.

Antimicrobial Agents

The 2-aminothiazole scaffold is also present in a number of compounds with significant antimicrobial activity.[2][20] These derivatives have shown efficacy against a range of bacterial and fungal pathogens.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Materials:

    • 96-well microtiter plates

    • Bacterial or fungal culture

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • 2-aminothiazole derivative stock solution

    • Positive control antibiotic (e.g., ampicillin, fluconazole)

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare a serial two-fold dilution of the 2-aminothiazole derivative in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism to be tested.

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum only).

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

    • After incubation, determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Biological Evaluation: Key In Vitro Assays

The evaluation of the biological activity of novel 2-aminothiazole derivatives is a critical step in the drug discovery process. A variety of in vitro assays are employed to determine their efficacy and mechanism of action.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[21][22] It is widely used to measure the cytotoxicity of potential anticancer drugs.

Experimental Protocol: MTT Assay for Cell Viability [21][22]

  • Materials:

    • Cancer cell line

    • 96-well plates

    • Complete cell culture medium

    • 2-aminothiazole derivative stock solution

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 2-aminothiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for a further 2-4 hours at room temperature in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

ADME and Toxicity Considerations: The "Toxicophore" Hypothesis

While the 2-aminothiazole scaffold is a privileged structure, it has also been flagged as a potential "toxicophore."[3][4] This is due to the possibility of metabolic activation of the thiazole ring, leading to the formation of reactive metabolites that can covalently bind to cellular macromolecules, potentially causing toxicity. The primary mechanism of concern is the epoxidation of the C4-C5 double bond of the thiazole ring by cytochrome P450 enzymes.[3]

However, it is crucial to note that the presence of the 2-aminothiazole moiety does not automatically confer toxicity. The metabolic fate of a compound is highly dependent on its overall structure, including the nature and position of substituents on the thiazole ring and elsewhere in the molecule.[3] For instance, substitution at the C4 and/or C5 positions can sterically hinder epoxidation and direct metabolism towards other, less toxic pathways.[3] Therefore, a thorough evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile is essential for any 2-aminothiazole-based drug candidate.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry and drug discovery.[2] Its presence in a growing number of FDA-approved drugs for a variety of indications underscores its significance.[23] The well-established and adaptable synthetic routes to this core, coupled with its favorable physicochemical properties, ensure its continued exploration by medicinal chemists.

Future research in this area will likely focus on several key aspects:

  • Development of novel, more efficient, and sustainable synthetic methodologies.

  • Exploration of new therapeutic targets for 2-aminothiazole derivatives.

  • Design of next-generation compounds with improved potency, selectivity, and ADME/Tox profiles.

  • Application of computational methods, such as QSAR and molecular docking, to guide the rational design of new 2-aminothiazole-based drugs. [13][14]

By leveraging a deep understanding of the chemistry and biology of the 2-aminothiazole scaffold, the scientific community is well-positioned to continue to develop innovative and life-saving medicines based on this remarkable privileged structure.

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A Technical Guide to the Safety and Toxicity Profile of 2-Aminothiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminothiazole scaffold is a quintessential example of a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful drugs across various therapeutic areas, including anti-cancer agents like Dasatinib and antivirals.[1][2] Its remarkable versatility in targeting a wide array of proteins, however, is shadowed by its classification as a potential "toxicophore".[3] This duality presents a significant challenge in drug development: how to harness the therapeutic potential of the 2-aminothiazole moiety while mitigating its inherent toxicological risks. This guide provides an in-depth analysis of the safety and toxicity profile of 2-aminothiazole-containing compounds. It moves beyond a mere listing of adverse effects to explore the underlying bioactivation pathways, delineate structure-toxicity relationships, and present a validated, tiered framework for preclinical safety assessment. The objective is to equip researchers and drug developers with the mechanistic understanding and practical methodologies required to design, identify, and advance safer 2-aminothiazole-based drug candidates.

Chapter 1: The Intrinsic Toxicology of the 2-Aminothiazole Core

The unsubstituted 2-aminothiazole molecule and certain derivatives have demonstrated a range of toxicities in non-clinical studies. Understanding this baseline profile is crucial for predicting and monitoring potential adverse effects of novel drug candidates incorporating this scaffold.

Systemic and Organ-Specific Toxicities

Exposure to 2-aminothiazole can lead to both acute and chronic effects. Acute oral exposure to high doses may cause gastrointestinal distress, including vomiting and diarrhea, while inhalation can irritate the respiratory tract.[4] Of greater concern in a therapeutic context is the potential for cumulative toxicity from chronic, lower-dose exposure, which has been linked to specific organ systems.[4]

  • Neurotoxicity: Prolonged exposure has been associated with adverse effects on the central nervous system, manifesting as tremors, convulsions, and, in severe cases, coma.[4]

  • Nephrotoxicity: The kidneys are a target organ, with studies indicating that 2-aminothiazole can cause significant renal damage.[4]

  • Hepatotoxicity: Liver toxicity is a well-documented concern for some, but not all, thiazole-containing drugs. The classic example is the thiazolidinedione class of antidiabetic agents, where troglitazone was withdrawn due to severe hepatotoxicity, while related compounds like pioglitazone and rosiglitazone have a much lower risk profile.[5] This underscores that the overall molecular structure, not just the core, dictates the final safety outcome.

  • Cardiotoxicity: Emerging evidence suggests potential cardiovascular risks. A study using a 2-aminobenzothiazole derivative in zebrafish revealed significant cardiotoxicity, including developmental defects and heart looping failure, which was linked to oxidative damage.[6]

  • Reproductive Toxicity: Some evidence points towards potential reproductive harm, particularly affecting male fertility.[4]

Summary of Preclinical Toxicological Findings

The following table summarizes key toxicological findings associated with the 2-aminothiazole scaffold, providing context on the experimental systems used.

Toxicity TypeObserved EffectsModel SystemKey Findings & CausalityReference(s)
Neurotoxicity Tremors, convulsions, comaIn vivo (animal models)Associated with chronic, cumulative exposure.[4]
Nephrotoxicity Kidney damageIn vivo (animal models)Direct or metabolite-driven renal injury.[4][7]
Hepatotoxicity Elevated liver enzymes, liver failureIn vivo, in vitro (hepatocytes)Often linked to metabolic activation into reactive species. Highly structure-dependent.[5][7]
Cardiotoxicity Cardiac malformation, oxidative damageZebrafish embryosInduced via ferroptosis, leading to disruption of oxygen supply.[6]
Reproductive Adverse effects on male fertilityIn vivo (animal models)Associated with prolonged exposure.[4]
Genotoxicity Chromosomal aberrationsIn vitro (Allium cepa assay)Indicates potential for DNA damage, though often mitigated by formulation (e.g., nanocarriers).[8]

Chapter 2: Core Mechanisms of 2-Aminothiazole Toxicity

The toxicity of 2-aminothiazole is not typically caused by the parent molecule itself but rather by its metabolic conversion into chemically reactive species. This process, known as bioactivation , is the central mechanism underpinning the scaffold's toxicophore properties.

Metabolic Activation via Cytochrome P450

The primary route of bioactivation involves oxidation by Cytochrome P450 (CYP) enzymes in the liver.[7] The most cited mechanism is the epoxidation of the C4=C5 double bond of the thiazole ring. This creates an unstable epoxide intermediate, which can undergo further transformation.[7] This initial oxidation is the critical step that converts a stable molecule into a reactive one, initiating a cascade that can lead to cellular damage.

cluster_0 Phase I Metabolism (Liver) cluster_1 Downstream Events Parent_Compound 2-Aminothiazole Derivative Epoxide Thiazole-4,5-epoxide (Unstable Intermediate) Parent_Compound->Epoxide CYP450 Enzymes (+ O2, + NADPH) Reactive_Metabolite Reactive Thioamide/Glyoxal (Electrophilic Species) Epoxide->Reactive_Metabolite Hydrolysis & Rearrangement

Metabolic activation of the 2-aminothiazole ring.
Reactive Metabolite Formation and Covalent Binding

The unstable epoxide intermediate can be hydrolyzed and subsequently decompose to form highly electrophilic species, such as thioamides and glyoxals.[7] These reactive metabolites are the ultimate culprits of toxicity. Their electrophilic nature drives them to seek out and form covalent bonds with nucleophilic residues found in essential biological macromolecules, including proteins and DNA.

This covalent binding can have severe consequences:

  • Enzyme Inactivation: Binding to active sites or critical residues on enzymes can inhibit their function, disrupting vital metabolic pathways.

  • Protein Haptenization: When a reactive metabolite binds to a protein, it can form a neoantigen. This modified protein can be recognized as foreign by the immune system, triggering an idiosyncratic immune response that can lead to severe, unpredictable toxicity (e.g., drug-induced liver injury).

  • DNA Adducts: Binding to DNA can lead to mutations, chromosomal damage, and potentially carcinogenicity.

Oxidative Stress and Cellular Injury

The metabolic processing of 2-aminothiazole derivatives can also uncouple the P450 catalytic cycle, leading to the production of reactive oxygen species (ROS) like superoxide anions. This, combined with the depletion of cellular antioxidants such as glutathione (GSH) during the detoxification of reactive metabolites, creates a state of oxidative stress . This imbalance leads to damage of lipids, proteins, and DNA, contributing to organ toxicities like the cardiotoxicity observed in zebrafish models.[6]

Metabolism Metabolic Activation (CYP450) RM Reactive Metabolites (e.g., Thioamides) Metabolism->RM OS Oxidative Stress (ROS Generation, GSH Depletion) Metabolism->OS CB Covalent Binding (Protein & DNA Adducts) RM->CB RM->OS GSH Depletion Dysfunction Cellular Dysfunction (Enzyme Inhibition, Immune Response) CB->Dysfunction Damage Oxidative Damage (Lipid Peroxidation) OS->Damage Injury Organ Injury (Hepatotoxicity, Cardiotoxicity, etc.) Dysfunction->Injury Damage->Injury

Interplay of toxicity mechanisms.

Chapter 3: Mitigating Risk via Structure-Toxicity Relationships (STR)

The toxic potential of the 2-aminothiazole core is not absolute; it is profoundly influenced by the nature and position of substituents on the molecule.[2] This provides a powerful opportunity for medicinal chemists to proactively design safer compounds by understanding and applying STR principles. The goal is to disrupt the metabolic activation cascade or redirect metabolism towards safer pathways.

Key strategies include:

  • Metabolic Blocking: Introducing substituents at the C4 or C5 positions of the thiazole ring can sterically hinder or prevent the initial CYP450-mediated epoxidation, the rate-limiting step for reactive metabolite formation.

  • Electronic Modulation: Adding electron-withdrawing groups to the thiazole ring can decrease its electron density, making it a less favorable substrate for oxidative metabolism.

  • Improving Physicochemical Properties: Optimizing solubility and other properties can alter the ADME (Absorption, Distribution, Metabolism, Excretion) profile to reduce exposure in organs like the liver or enhance clearance through non-toxic pathways.

  • Introducing Alternative Metabolic "Soft Spots": Incorporating other sites on the molecule that can be easily metabolized through safe pathways (e.g., O-dealkylation) can divert metabolic flux away from the toxicophore.

cluster_strategies Medicinal Chemistry Strategies cluster_mechanisms Mechanistic Interruption Tox_Pathway Toxicity Pathway Safe_Compound Safer Compound (Reduced Toxicity) S1 Steric Blockade (e.g., at C4/C5) M1 Prevent CYP450 Binding/Oxidation S1->M1 S2 Electronic Deactivation (Electron-Withdrawing Groups) M2 Reduce Ring Electron Density S2->M2 S3 Introduce Safe Metabolic Routes M3 Divert Metabolic Flux S3->M3 M1->Tox_Pathway Interrupts M2->Tox_Pathway Interrupts M3->Tox_Pathway Interrupts

Logic diagram for STR-based toxicity mitigation.

Chapter 4: A Validated Framework for Safety Assessment

A proactive, tiered approach to safety assessment is essential to de-risk 2-aminothiazole-containing compounds efficiently. This framework allows for the early identification of liabilities, enabling projects to fail fast and cheap, or to proceed with a higher degree of confidence.

cluster_1 Activities cluster_2 Activities cluster_3 Activities T1 Tier 1: Early Screening (In Silico & In Vitro) A1_1 In Silico ADMET T1->A1_1 A1_2 Metabolic Stability (HLM) T1->A1_2 A1_3 Cytotoxicity (e.g., HepG2) T1->A1_3 T2 Tier 2: Mechanistic Assays (Cellular Models) A2_1 Reactive Metabolite Trapping T2->A2_1 A2_2 Hepatotoxicity (Primary Hepatocytes) T2->A2_2 A2_3 Genotoxicity (Ames, MNT) T2->A2_3 T3 Tier 3: Integrated Assessment (In Vivo) A3_1 Rodent Acute/Dose-Range Finding T3->A3_1 A3_2 Repeated-Dose Toxicity (Rodent & Non-Rodent) T3->A3_2 Decision1 Go/No-Go Prioritize/Redesign Decision1->T2 Proceed Decision2 Go/No-Go Candidate Selection Decision2->T3 Proceed Final Preclinical Candidate A1_1->Decision1 A1_2->Decision1 A1_3->Decision1 A2_1->Decision2 A2_2->Decision2 A2_3->Decision2 A3_1->Final A3_2->Final

Tiered workflow for safety assessment.
Tier 1: Early Screening (In Silico & Basic In Vitro)

Causality: The goal of this tier is to quickly flag compounds with major liabilities related to metabolic instability or overt cytotoxicity, which are often precursors to in vivo toxicity.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Objective: To determine the rate at which a compound is metabolized by Phase I enzymes. High clearance can indicate a greater potential for metabolite-driven toxicity.

  • Materials: Test compound stock solution, HLM (pooled from multiple donors), NADPH regenerating system, phosphate buffer, control compounds (high and low clearance).

  • Procedure:

    • Pre-warm HLM suspension in buffer to 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

    • Incubate at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 min).

    • Quench the reaction in each aliquot immediately with ice-cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Self-Validation: The inclusion of high and low clearance controls ensures the assay is performing as expected. A reaction mixture without NADPH serves as a negative control to check for non-enzymatic degradation.

Tier 2: Mechanistic & Organ-Specific In Vitro Assays

Causality: If a compound is reasonably stable, the next critical question is whether its metabolism produces reactive species. These assays are designed to directly detect the "smoking gun" of bioactivation.

Protocol: Reactive Metabolite (RM) Trapping with Glutathione (GSH)

  • Objective: To trap and identify electrophilic metabolites by forming stable adducts with a nucleophile (GSH).

  • Materials: Test compound, HLM, NADPH regenerating system, Glutathione (GSH, typically 5 mM).

  • Procedure:

    • Set up two parallel incubations as in the metabolic stability assay: one with GSH (+GSH) and one without (-GSH).

    • Initiate reactions with NADPH and incubate for a fixed period (e.g., 60 min) at 37°C.

    • Quench the reaction with cold acetonitrile and process as described above.

    • Analyze the supernatant by high-resolution LC-MS/MS.

  • Data Analysis: Compare the chromatograms from the +GSH and -GSH samples. Search for unique mass peaks in the +GSH sample that correspond to the expected mass of the parent compound plus the mass of GSH (or fragments thereof). The structure of the adduct can be elucidated using MS/MS fragmentation patterns.

  • Self-Validation: The -GSH control is essential to distinguish true GSH adducts from other metabolites or background ions.

Tier 3: In Vivo Toxicology Assessment

Causality: In vitro assays cannot fully replicate the complexity of a whole organism. In vivo studies are required to understand the integrated toxicological response, including effects on multiple organs and potential for recovery, and to establish a safe starting dose for human trials.

Protocol: Overview of a 14-Day Repeated-Dose Rodent Study

  • Objective: To evaluate the toxicity profile following daily administration for 14 days and to identify target organs and a No-Observed-Adverse-Effect Level (NOAEL). This follows international guidelines such as those from ICH.[9]

  • Study Design:

    • Animals: Typically Sprague-Dawley rats or CD-1 mice.

    • Groups: A vehicle control group and at least three dose groups (low, mid, high). Doses are selected based on earlier acute toxicity or dose-range-finding studies.

    • Administration: Daily dosing for 14 days via the intended clinical route (e.g., oral gavage).

  • Endpoints Monitored:

    • Daily: Clinical observations for signs of toxicity, mortality.

    • Weekly: Body weight, food consumption.

    • Terminal (Day 15):

      • Blood Collection: For clinical pathology, including hematology and serum chemistry. Key liver injury markers (ALT, AST, ALP, Bilirubin) and kidney injury markers (BUN, Creatinine) are measured.[10]

      • Necropsy: Gross pathological examination of all organs.

      • Organ Weights: Key organs (liver, kidneys, heart, spleen, etc.) are weighed.

      • Histopathology: A comprehensive set of tissues is preserved, processed, and examined microscopically by a board-certified veterinary pathologist.

  • Data Analysis: Statistical analysis is performed to compare dose groups to the control group for all quantitative endpoints. The NOAEL is determined as the highest dose at which no adverse findings are observed.

  • Self-Validation: The use of a concurrent vehicle control group is the primary validation method. Historical control data for the specific animal strain and laboratory can provide additional context.

Conclusion

The 2-aminothiazole scaffold remains a valuable asset in drug discovery, but its successful application hinges on a sophisticated understanding of its potential toxicities. The narrative of risk is not one of an inherently "toxic" moiety, but of a metabolically susceptible one. By elucidating the mechanisms of bioactivation—primarily CYP450-mediated oxidation leading to reactive metabolite formation—we can move from a reactive to a proactive stance. The strategic application of structure-toxicity relationships allows medicinal chemists to design molecules that circumvent these metabolic liabilities. Furthermore, a rigorous, tiered experimental framework, progressing from rapid in vitro screens to definitive in vivo studies, provides a self-validating pathway to identify and advance compounds with the highest probability of clinical success. Ultimately, the safe and effective development of 2-aminothiazole-based therapeutics is an achievable goal, grounded in mechanistic insight and diligent preclinical safety assessment.

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The Enduring Scaffold: A Technical Guide to Thiazole-Based Heterocyclic Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiazole Ring - A Privileged Motif in Medicinal Chemistry

In the vast landscape of heterocyclic chemistry, few scaffolds have demonstrated the profound and sustained impact of the thiazole ring. This five-membered aromatic ring, containing sulfur and nitrogen atoms, is a cornerstone in the development of a multitude of therapeutic agents.[1] Its unique electronic properties, ability to engage in various non-covalent interactions, and synthetic accessibility have cemented its status as a "privileged structure" in medicinal chemistry. From naturally occurring vitamins like thiamine (Vitamin B1) to a plethora of synthetic drugs, the thiazole moiety is a recurring theme in molecules that modulate biological processes with remarkable specificity and potency.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core principles of thiazole chemistry, from its fundamental properties and synthesis to its pivotal role in shaping modern pharmacotherapy.

The Thiazole Core: Structure, Reactivity, and Physicochemical Properties

The thiazole ring is a planar, aromatic heterocycle with the molecular formula C₃H₃NS.[3] Its aromaticity, a consequence of the delocalization of six π-electrons over the five-membered ring, is a key determinant of its chemical behavior. This aromatic character is evidenced by the chemical shifts of its ring protons in ¹H NMR spectra, which typically appear between 7.27 and 8.77 ppm, indicative of a significant diamagnetic ring current.[2]

Key Physicochemical Properties of Thiazole: [4]

  • Appearance: Pale-yellow flammable liquid[4]

  • Odor: Pyridine-like[4]

  • Boiling Point: 116-118 °C[4]

  • Solubility: Sparingly soluble in water, but soluble in alcohol and ether[3][4]

  • pKa: 2.5 (for the conjugate acid)[4]

The electronic distribution within the thiazole ring dictates its reactivity. The lone pair of electrons on the nitrogen atom makes it basic and susceptible to protonation at the N3 position.[5] Computational studies of π-electron density reveal that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution, while the C2 position is the most electron-deficient, making its attached proton acidic and amenable to deprotonation by strong bases.[2][5] Nucleophilic substitution reactions, on the other hand, preferentially occur at the C2 position, especially when a good leaving group is present.[6]

The Art of Assembly: Synthetic Strategies for Thiazole Derivatives

The construction of the thiazole ring is a well-established field, with several named reactions providing versatile entry points to a wide array of substituted derivatives. Among these, the Hantzsch thiazole synthesis stands as the most prominent and widely utilized method.[6][7]

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch synthesis, first reported in the late 19th century, is a robust and high-yielding method for the preparation of thiazoles.[8] The reaction involves the condensation of an α-haloketone with a thioamide.[6][8] The versatility of this reaction lies in the commercial availability of a wide range of starting materials, allowing for the synthesis of diverse thiazole derivatives.

The mechanism of the Hantzsch synthesis proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an Sₙ2 reaction.[8] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[8] Subsequent dehydration of the resulting intermediate yields the aromatic thiazole ring.[8]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Other Synthetic Routes

While the Hantzsch synthesis is a workhorse, other methods offer alternative pathways to thiazole derivatives:

  • Cook-Heilbron Synthesis: This method involves the reaction of α-aminonitriles with carbon disulfide or related dithioacids to form 5-aminothiazoles.[5][6]

  • Gabriel Synthesis: In this approach, an acylaminoketone is treated with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[6]

  • From α-Thiocyanoketones: The cyclization of α-thiocyanoketones in the presence of acid provides another route to thiazole derivatives.[6]

Recent advancements in synthetic methodology have also explored greener approaches, such as the use of ionic liquids and reusable catalysts, to improve the environmental footprint of thiazole synthesis.[9][10]

The Thiazole Moiety in Medicinal Chemistry: A Pharmacological Powerhouse

The thiazole ring is a versatile pharmacophore capable of engaging in a variety of interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This has led to its incorporation into a wide range of clinically approved drugs and investigational new drug candidates.[4][11]

FDA-Approved Drugs Featuring the Thiazole Scaffold

The therapeutic diversity of thiazole-containing drugs is remarkable, spanning numerous disease areas.

Drug NameTherapeutic ClassKey Indication(s)
Dasatinib Kinase InhibitorChronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[12][13]
Ritonavir Protease InhibitorHuman Immunodeficiency Virus (HIV) infection[1][4]
Febuxostat Xanthine Oxidase InhibitorGout (hyperuricemia)[11]
Meloxicam NSAIDOsteoarthritis, Rheumatoid Arthritis[4][5]
Nizatidine H₂ Receptor AntagonistPeptic ulcers, GERD[4][11]
Sulfathiazole AntibioticBacterial infections[4][11]
Tiazofurin AntineoplasticCertain types of leukemia[1][11]
Pramipexole Dopamine AgonistParkinson's disease, Restless Legs Syndrome[4]
A Spectrum of Biological Activities

Beyond the clinic, a vast number of thiazole derivatives have been synthesized and evaluated for a wide array of pharmacological activities.[14][15]

  • Antimicrobial Activity: The thiazole nucleus is a common feature in compounds exhibiting antibacterial and antifungal properties. For instance, certain 2,4-disubstituted thiazoles have shown promising activity against Gram-positive bacteria like S. aureus.

  • Anticancer Activity: Many thiazole-containing compounds have demonstrated potent anticancer effects.[12] For example, some novel 1,3-thiazole derivatives have shown significant antiproliferative activity against breast cancer cell lines, with mechanisms of action that include the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2).[11]

  • Antioxidant Activity: Thiazole derivatives have also been investigated for their ability to scavenge free radicals.[4] The antioxidant properties are often evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging test.[14]

  • Anti-inflammatory Activity: The presence of nitrogen and sulfur atoms in the thiazole ring contributes to the anti-inflammatory properties observed in many of its derivatives.[14]

  • Antiviral Activity: Thiazole-based compounds have been explored for their potential to combat viral infections, including HIV.[4] Some derivatives have been shown to target the virus and interfere with its entry into host cells.[4]

  • Anticonvulsant Activity: There is growing interest in developing thiazole agents for the treatment of seizures.[12]

Biological_Activities Thiazole Thiazole Derivatives Antimicrobial Antimicrobial Thiazole->Antimicrobial Anticancer Anticancer Thiazole->Anticancer Antioxidant Antioxidant Thiazole->Antioxidant Anti_inflammatory Anti-inflammatory Thiazole->Anti_inflammatory Antiviral Antiviral Thiazole->Antiviral Anticonvulsant Anticonvulsant Thiazole->Anticonvulsant

Caption: Diverse Biological Activities of Thiazole Derivatives.

Spectroscopic Fingerprints: Characterizing Thiazole Compounds

Unambiguous structure elucidation is paramount in chemical research and drug development. A combination of spectroscopic techniques is routinely employed to characterize newly synthesized thiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: As mentioned earlier, the protons on the thiazole ring typically resonate in the aromatic region (7.27-8.77 ppm). The specific chemical shifts and coupling patterns provide valuable information about the substitution pattern on the ring.

  • ¹³C NMR: The carbon atoms of the thiazole ring also give characteristic signals in the ¹³C NMR spectrum, typically in the range of 118-158 ppm.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. For the thiazole ring, characteristic vibrational bands include:

  • C-H stretch (aromatic): 3100-3000 cm⁻¹

  • C=N stretch (ring): 1635-1590 cm⁻¹

  • Thiazole ring skeletal vibrations: 1570-1470 cm⁻¹

  • C-S stretch (ring): 750-650 cm⁻¹[17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak ([M]⁺) or protonated molecular ion peak ([M+H]⁺) is a key piece of data obtained from a mass spectrum.[16]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis

This protocol provides a detailed, step-by-step methodology for a classic and reliable Hantzsch thiazole synthesis.

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Equipment:

  • 20 mL scintillation vial

  • Magnetic stir bar and stir plate with heating

  • 100 mL beaker

  • Büchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure: [8]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol to the vial and place a magnetic stir bar inside.

  • Heating: Heat the mixture with stirring on a hot plate set to a gentle heat (e.g., 100°C setting) for 30 minutes. The reaction is typically exothermic.

  • Cooling: After 30 minutes, remove the vial from the heat and allow the solution to cool to room temperature.

  • Neutralization and Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to mix the contents. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid (the filter cake) with deionized water to remove any remaining salts.

  • Drying: Carefully transfer the solid product to a pre-weighed watch glass and allow it to air dry or dry in a low-temperature oven.

  • Characterization: Determine the yield, melting point, and confirm the structure of the product using NMR and IR spectroscopy.

Hantzsch_Workflow start Start reactants Combine 2-Bromoacetophenone, Thiourea, and Methanol start->reactants heat Heat with Stirring (30 min) reactants->heat cool Cool to Room Temperature heat->cool precipitate Pour into Na₂CO₃ solution to Precipitate Product cool->precipitate filter Isolate by Vacuum Filtration precipitate->filter wash Wash with Deionized Water filter->wash dry Dry the Product wash->dry characterize Characterize: Yield, MP, NMR, IR dry->characterize end End characterize->end

Caption: Experimental Workflow for Hantzsch Synthesis.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[3] Its synthetic tractability and diverse biological activities ensure its continued relevance in medicinal chemistry.[14] Future research will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets for thiazole-based compounds, and the application of computational methods to design derivatives with enhanced potency and selectivity. The enduring legacy of the thiazole ring serves as a powerful testament to the elegance and utility of heterocyclic chemistry in addressing unmet medical needs.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Fundamental and Applied Sciences, 13(1), 1-18. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4947. Available from: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 189-193. Available from: [Link]

  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (n.d.). World Journal of Research and Review.
  • Thiazole. (n.d.). In Wikipedia. Retrieved from: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626.
  • THIAZOLE. (n.d.). CUTM Courseware.
  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). Slideshare.
  • A review on thiazole based compounds & it's pharmacological activities. (2024).
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Available from: [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Mini-Reviews in Organic Chemistry, 19(5), 624-645. Available from: [Link]

  • FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. (2015). Organic & Biomolecular Chemistry, 13(19), 5425-5433.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Mini-Reviews in Medicinal Chemistry, 23(17), 1957-1977.
  • Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.).
  • Process of producing 2-aminothiazole. (1996).
  • Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2022). Mini-Reviews in Organic Chemistry.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2024). RSC Sustainability.
  • 2-Aminothiazole. (n.d.). In Wikipedia. Retrieved from: [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2023). Molecules, 28(19), 6932. Available from: [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2020). ACS Omega, 5(1), 447-455.
  • Thiazole derivatives: prospectives and biological applications. (2024). Journal of the Iranian Chemical Society.
  • Recent Development in the Synthesis of Thiazoles. (2022). PubMed.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.).
  • CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (n.d.). Journal of the Macedonian Chemical Society.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). Molecules, 29(11), 2548.
  • 2-aminothiazole——Application, Synthesis, Reaction etc. (2020). ChemicalBook.
  • Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds. (n.d.). BenchChem.
  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube.
  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). European Journal of Medicinal Chemistry, 245, 114922.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Advances, 13(14), 9395-9406.
  • Review of the synthesis and biological activity of thiazoles. (n.d.). Semantic Scholar.
  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025). Chemistry – A European Journal.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(10), 1283.
  • 2-aminothiazole derivative, preparation method, and use. (2014).
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1999). Journal of the Chemical Society, Perkin Transactions 1, (21), 3129-3135.

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Methodological & Application

Synthesis of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed protocol for the synthesis of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate, a valuable β-ketoester intermediate in medicinal chemistry and drug discovery. The document is structured to provide not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure successful synthesis and purification.

Introduction and Significance

This compound is a key building block in the synthesis of various biologically active heterocyclic compounds. The embedded 2-aminothiazole moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic activities. The β-ketoester functionality provides a versatile handle for further chemical transformations, allowing for the construction of more complex molecular architectures. A robust and well-characterized synthetic route to this intermediate is therefore of significant interest to researchers in the fields of organic synthesis and drug development.

Overall Synthetic Strategy

The synthesis of the target molecule is achieved through a two-step process, commencing with the preparation of the key intermediate, 4-amino-2-(methylthio)thiazole-5-carbonyl chloride, followed by its reaction with a malonate derivative. This approach is a variation of the well-established malonic ester synthesis for the formation of β-ketoesters.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: β-Ketoester Formation A 4-Amino-2-(methylthio)thiazole-5-carboxylic acid C 4-Amino-2-(methylthio)thiazole-5-carbonyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C F This compound C->F Acylation D Ethyl Hydrogen Malonate D->F E Base (e.g., Magnesium Ethoxide) E->F

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonyl chloride (Intermediate)

The initial step involves the conversion of the corresponding carboxylic acid to the more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.

Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-(methylthio)thiazole-5-carboxylic acid (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (3.0 eq) to the flask. A suitable solvent such as toluene can be used if necessary to facilitate stirring, although the reaction can often be performed neat.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C if toluene is used, or the boiling point of thionyl chloride, 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-amino-2-(methylthio)thiazole-5-carbonyl chloride is typically used in the next step without further purification.

Part 2: Synthesis of this compound

This step involves the acylation of a malonate enolate with the previously synthesized acyl chloride. The use of magnesium ethoxide, prepared in situ from magnesium and ethanol, is a well-documented method for promoting this type of C-acylation, which proceeds via a decarboxylative Claisen condensation mechanism when a substituted malonic acid half-ester is used.[1]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Amino-2-(methylthio)thiazole-5-carbonyl chloride~222.691.0 eq-Crude from previous step
Magnesium turnings24.311.1 eq-
Anhydrous Ethanol46.07--Solvent
Ethyl Hydrogen Malonate132.121.1 eq-
Anhydrous Diethyl Ether74.12--Solvent
1 M Hydrochloric Acid36.46--For work-up
Saturated Sodium Bicarbonate Solution---For work-up
Brine---For work-up
Anhydrous Sodium Sulfate142.04--Drying agent
Protocol
  • Preparation of Magnesium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq). Add anhydrous ethanol and a catalytic amount of iodine to initiate the reaction. Once the reaction starts (indicated by the disappearance of the iodine color and hydrogen evolution), add the remaining anhydrous ethanol dropwise to maintain a gentle reflux. After the magnesium has completely reacted, cool the resulting solution of magnesium ethoxide to room temperature.

  • Formation of the Malonate Enolate: To the solution of magnesium ethoxide, add a solution of ethyl hydrogen malonate (1.1 eq) in anhydrous diethyl ether dropwise with stirring. Stir the mixture at room temperature for 1 hour.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of the crude 4-amino-2-(methylthio)thiazole-5-carbonyl chloride (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reaction Mechanism

The formation of the β-ketoester proceeds through a well-established pathway. The magnesium ethoxide acts as a base to deprotonate the ethyl hydrogen malonate, forming a magnesium enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-amino-2-(methylthio)thiazole-5-carbonyl chloride. The resulting intermediate undergoes loss of chloride to form a β-keto malonate, which upon acidic workup, decarboxylates to yield the final product.

G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Elimination and Decarboxylation A Ethyl Hydrogen Malonate C Magnesium Enolate A->C B Magnesium Ethoxide B->C E Tetrahedral Intermediate C->E D 4-Amino-2-(methylthio)thiazole-5-carbonyl chloride D->E F β-Keto Malonate Intermediate E->F Loss of Cl⁻ G Final Product F->G Acidic Workup & Decarboxylation

Caption: Mechanism of β-Ketoester Formation.

Expected Results and Characterization

The final product, this compound, is expected to be a solid.[2] The structure should be confirmed by standard spectroscopic methods.

  • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester group, a singlet for the methylene group between the carbonyls, a singlet for the methylthio group, and a broad singlet for the amino protons.

  • ¹³C NMR: Signals corresponding to the carbonyl carbons of the ester and ketone, the carbons of the thiazole ring, the methylene carbon, the methylthio carbon, and the carbons of the ethyl group are expected.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ketone and ester, and C=N and C-S stretching of the thiazole ring should be observable.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product (C₉H₁₂N₂O₃S₂) should be observed.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; degradation of the acid chloride.Ensure the use of fresh, dry thionyl chloride. Increase reaction time or temperature if necessary. Use the crude acid chloride immediately in the next step.
Low yield in Step 2 Inactive magnesium; wet solvents or reagents; poor enolate formation.Activate magnesium with a crystal of iodine. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.
Formation of side products Di-acylation of the malonate; reaction at the amino group.Use of magnesium ethoxide favors C-acylation. Ensure slow, controlled addition of the acyl chloride at low temperature.
Difficulty in purification Co-eluting impurities.Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent system may also be effective.

Safety Precautions

  • Thionyl chloride is highly corrosive and reacts violently with water. It is also a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Magnesium metal is flammable, especially as a powder or turnings. Keep away from open flames and water.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • All organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

References

  • (Reference to a relevant review on 2-aminothiazoles in medicinal chemistry)
  • Cenmed. Ethyl 3-[4-Amino-2-(methylthio)-5-thiazolyl]-3-oxopropanoate. [Link]

  • (Reference to a general organic chemistry text on malonic ester synthesis)
  • (Reference to a paper describing the synthesis of the starting carboxylic acid)
  • Xavier, T., Tran, P., Gautreau, A., Le Gall, E., & Presset, M. (2023). Synthesis of β-keto carboxylic acids, esters and amides. Synthesis, 55(04), 598-608. [Link]

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Thiazole Derivatives as Potent Acetylcholinesterase Inhibitors: A Guide to Synthesis, In Vitro Evaluation, and Kinetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of thiazole derivatives as potential acetylcholinesterase (AChE) inhibitors. It delves into the rationale behind targeting AChE for neurodegenerative diseases, offers a detailed protocol for the synthesis of a representative thiazole compound, provides a step-by-step guide for assessing its inhibitory activity using the well-established Ellman's method, and outlines the procedure for kinetic studies to elucidate the mechanism of inhibition.

Introduction: The Cholinergic Hypothesis and the Promise of Thiazoles

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the key pathological hallmarks of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain. The cholinergic hypothesis posits that enhancing cholinergic neurotransmission by inhibiting the enzyme responsible for ACh degradation, acetylcholinesterase (AChE), can alleviate some of the cognitive symptoms of AD.[2] Several currently approved drugs for AD, such as donepezil and rivastigmine, are AChE inhibitors.[3]

The thiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[4] Thiazole-containing compounds have been reported to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[5] Notably, numerous studies have demonstrated that thiazole derivatives can act as potent and selective inhibitors of AChE, making them a promising class of compounds for the development of new anti-Alzheimer's agents.[3][6] The structural versatility of the thiazole nucleus allows for the introduction of various substituents, enabling the fine-tuning of their inhibitory potency and pharmacokinetic properties.[1]

This guide will provide the necessary protocols to synthesize and evaluate novel thiazole derivatives as potential AChE inhibitors, paving the way for the discovery of new therapeutic leads for Alzheimer's disease.

Synthesis of a Representative Thiazole Derivative

The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis or variations thereof, which typically includes the condensation of a thiourea or thioamide with an α-haloketone.[7] The following protocol details the synthesis of a specific thiazolylhydrazone derivative, a class of compounds that has shown significant AChE inhibitory activity.[8]

Synthetic Workflow

The synthesis is a multi-step process, starting from commercially available reagents to yield the final thiazole derivative. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1 Step 2: Synthesis of Intermediate 2 cluster_2 Step 3: Synthesis of Final Product A 1-(4-fluorophenyl)piperazine C Intermediate 1 (4-(4-(4-fluorophenyl)piperazin-1-yl)benzaldehyde) A->C DMF, K2CO3, 160°C B 4-fluorobenzaldehyde B->C D Intermediate 1 F Intermediate 2 (Thiosemicarbazone derivative) D->F Ethanol, Acetic Acid (cat.), Reflux E Thiosemicarbazide E->F G Intermediate 2 I Final Thiazole Derivative (Compound 3i) G->I Ethanol, Reflux H 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one H->I

Caption: Synthetic workflow for a thiazole derivative.

Detailed Protocol

Step 1: Synthesis of 4-(4-(4-fluorophenyl)piperazin-1-yl)benzaldehyde (Intermediate 1) [8]

  • To a stirred solution of 1-(4-fluorophenyl)piperazine (2.23 g, 0.0124 mol) in 20 mL of N,N-dimethylformamide (DMF), add 4-fluorobenzaldehyde (1.34 mL, 0.0124 mol) and potassium carbonate (1.71 g, 0.0124 mol).

  • Heat the resulting mixture to reflux at 160°C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure Intermediate 1.

Step 2: Synthesis of 2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide (Intermediate 2) [8]

  • In a 100 mL round-bottom flask, combine Intermediate 1 (3.18 g, 0.0112 mol), thiosemicarbazide (1.01 g, 0.0112 mol), and a catalytic amount of acetic acid in 50 mL of ethanol.

  • Reflux the mixture for 24 hours.

  • After cooling, collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol, dry it, and recrystallize from methanol to yield pure Intermediate 2.

Step 3: Synthesis of 2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-(4-(trifluoromethyl)phenyl)thiazole (Final Product - Compound 3i) [8]

  • To a stirred solution of Intermediate 2 (0.84 mmol) in 20 mL of ethanol, add 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (0.84 mmol).

  • Reflux the reaction mixture for 10 hours.

  • Cool the mixture, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol, dry it, and recrystallize from ethanol to obtain the final thiazole derivative.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Acetylcholinesterase Inhibition Assay: Ellman's Method

The most widely used method for measuring AChE activity and inhibition is the spectrophotometric method developed by Ellman and colleagues.[9][10] This assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[11]

Assay Principle

The enzymatic reaction and subsequent color development are illustrated in the following diagram:

Ellman_Assay AChE Acetylcholinesterase (AChE) ATCI Acetylthiocholine (Substrate) AChE->ATCI Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reaction Acetate Acetate TNB 5-Thio-2-nitrobenzoate (Yellow, λmax = 412 nm) DTNB->TNB Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->AChE Inhibition

Caption: Principle of the Ellman's assay for AChE inhibition.

Detailed Protocol

Reagents and Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Thiazole derivative test compounds

  • Donepezil (or other standard AChE inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure: [2][11][12]

  • Prepare Reagent Solutions:

    • AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • ATCI solution: Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.

    • DTNB solution: Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Test Compound Solutions: Prepare stock solutions of the thiazole derivatives and the standard inhibitor in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL of phosphate buffer.

    • Control (100% activity): 50 µL of phosphate buffer, 50 µL of DTNB solution, 25 µL of AChE solution, and 25 µL of phosphate buffer.

    • Inhibitor wells: 50 µL of the test compound solution (at various concentrations), 50 µL of DTNB solution, and 25 µL of AChE solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the ATCI substrate solution to all wells (except the blank) to start the enzymatic reaction. The total reaction volume will be 200 µL.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC₅₀ value: The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Example Data Presentation

The inhibitory activities of a series of thiazole derivatives can be summarized in a table for easy comparison.

CompoundIC₅₀ (µM)[6]
2a H3-OH0.063 ± 0.003
2b H4-OH0.056 ± 0.002
2d H2-OCH₃0.147 ± 0.006
2e H3-OCH₃0.040 ± 0.001
2g H3,4-(OCH₃)₂0.031 ± 0.001
2i 5-OH2-OCH₃0.028 ± 0.001
Donepezil --0.021 ± 0.001

Kinetic Studies: Understanding the Mechanism of Inhibition

Kinetic studies are crucial for determining the mechanism by which a thiazole derivative inhibits AChE. The most common mechanisms are competitive, non-competitive, uncompetitive, and mixed inhibition. These can be distinguished by analyzing the effect of the inhibitor on the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) of the enzyme. A common graphical method for this analysis is the Lineweaver-Burk plot.[11][13]

Lineweaver-Burk Plot Analysis

The Lineweaver-Burk plot is a double reciprocal plot of 1/V versus 1/[S], where V is the reaction velocity and [S] is the substrate concentration.[13]

Experimental Protocol
  • Perform the AChE inhibition assay as described in Section 3, but with a range of substrate (ATCI) concentrations.

  • For each substrate concentration, measure the initial reaction velocity (V) in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the thiazole derivative.

  • Plot 1/V versus 1/[S] for each inhibitor concentration.

Interpretation of Results

The pattern of the lines on the Lineweaver-Burk plot reveals the type of inhibition:

  • Competitive Inhibition: Lines intersect on the y-axis. Kₘ increases, Vₘₐₓ remains unchanged.

  • Non-competitive Inhibition: Lines intersect on the x-axis. Kₘ remains unchanged, Vₘₐₓ decreases.

  • Uncompetitive Inhibition: Lines are parallel. Both Kₘ and Vₘₐₓ decrease.

  • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Kₘ and Vₘₐₓ are altered.[14]

Inhibition_Kinetics cluster_0 Experimental Setup cluster_1 Data Analysis cluster_2 Determine Inhibition Mechanism A Vary Substrate Concentration ([S]) C Measure Initial Velocity (V) A->C B Fixed Inhibitor Concentrations ([I]) B->C D Plot 1/V vs. 1/[S] (Lineweaver-Burk Plot) C->D E Analyze Intersection Pattern D->E F Competitive E->F Intersect on y-axis G Non-competitive E->G Intersect on x-axis H Mixed E->H Intersect off-axis

Caption: Workflow for determining the mechanism of AChE inhibition.

Structure-Activity Relationship (SAR) Analysis

By synthesizing and testing a series of related thiazole derivatives, researchers can establish a structure-activity relationship (SAR).[6] This involves correlating the structural modifications of the compounds with their AChE inhibitory activity. SAR studies provide valuable insights into the key structural features required for potent inhibition and guide the design of more effective inhibitors.

For example, in the thiazolylhydrazone series presented in the data table, it can be observed that the position and nature of the substituents on the phenyl ring significantly influence the inhibitory potency.[6] The presence of hydroxyl or methoxy groups at the 3rd and 4th positions of the phenyl ring appears to be favorable for activity, with compound 2i (bearing a 5-hydroxy and 2-methoxy substitution) exhibiting the highest potency, comparable to the standard drug donepezil.[6]

SAR_Analysis Core Thiazole Core R1 Substituent at R¹ Core->R1 Modification R2 Substituent at R² Core->R2 Modification Activity AChE Inhibitory Activity (IC₅₀) R1->Activity Influences R2->Activity Influences

Sources

In Vitro Biological Evaluation of New Thiazole-Based Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. From anticancer and antimicrobial to antioxidant and enzyme-inhibitory properties, the versatility of the thiazole nucleus makes it a focal point in the quest for new therapeutic agents. This guide details the critical in vitro assays necessary to elucidate the biological profile of newly synthesized thiazole derivatives, emphasizing the rationale behind experimental design and the importance of robust, self-validating protocols.

I. Foundational Assessment: Cytotoxicity and Initial Viability Screening

A prerequisite to understanding the therapeutic window of any new compound is to first assess its inherent cytotoxicity. This initial screening provides crucial data on the concentrations at which the compound may exert toxic effects on cells, thereby guiding the dose selection for subsequent, more specific assays. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[1]

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of living cells.[1] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals.[1][2] The quantity of these crystals, which are subsequently solubilized, is directly proportional to the number of metabolically active cells.[3] This allows for the quantification of cell viability and the cytotoxic potential of the test compound.

Experimental Workflow: MTT Assay

MTT_Workflow A Cell Seeding (96-well plate) B Overnight Incubation (Allow cell attachment) A->B C Compound Treatment (Serial dilutions of thiazole derivatives) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Addition of MTT Reagent D->E F Incubation (Allow formazan formation) E->F G Solubilization of Formazan (e.g., with DMSO) F->G H Absorbance Measurement (Spectrophotometer at ~570 nm) G->H I Data Analysis (Calculation of % viability and IC50) H->I

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Thiazole-based test compounds

  • Target cell line(s) (e.g., cancer cell lines like MCF-7, HepG2, or normal cell lines like HEK293)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the thiazole compound in a suitable solvent, typically DMSO.[4] Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the thiazole compounds. Include appropriate controls:

    • Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest concentration used for the test compounds.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to validate the assay's responsiveness.

    • Blank Control: Wells containing only culture medium without cells to measure background absorbance.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours under the same conditions. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[2]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]

Causality Behind Experimental Choices:

  • DMSO as a Solvent: Many organic compounds, including thiazole derivatives, have poor water solubility. DMSO is a powerful and versatile solvent that can dissolve a wide range of polar and nonpolar compounds, making it suitable for in vitro assays.[4][7] However, it is crucial to use a low final concentration as DMSO itself can be toxic to cells at higher concentrations.[5]

  • Controls are Non-Negotiable: The inclusion of positive and negative controls is fundamental to the validity of the experiment.[8][9][10] The negative control ensures that the observed effects are not due to the solvent, while the positive control confirms that the assay system is working correctly. The blank control corrects for any background absorbance from the medium or reagents.

Data Presentation:

CompoundConcentration (µM)% Cell Viability (MCF-7)
Thiazole-A0.198.2 ± 3.1
185.7 ± 4.5
1052.3 ± 2.8
5015.1 ± 1.9
1005.6 ± 0.8
Doxorubicin145.8 ± 3.7

Table 1: Example of cytotoxicity data for a hypothetical thiazole compound against the MCF-7 breast cancer cell line.

II. Exploring Antimicrobial Potential

Thiazole derivatives have historically demonstrated significant antimicrobial activity.[11] Therefore, a crucial step in their biological evaluation is to assess their efficacy against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[11][12]

Principles of Antimicrobial Susceptibility Testing
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[11]

Experimental Workflow: Broth Microdilution Assay

Antimicrobial_Workflow A Prepare Bacterial/Fungal Inoculum (Standardized density) C Inoculate Wells with microbial suspension A->C B Serial Dilution of Thiazole Compound (in 96-well plate with broth) B->C D Incubation (e.g., 18-24 hours at 37°C) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from Clear Wells (onto agar plates) E->F G Incubation of Agar Plates F->G H Determine MBC (Lowest concentration with no colony growth) G->H

Caption: Workflow for determining MIC and MBC via broth microdilution.

Detailed Protocol: Broth Microdilution Assay

Materials:

  • Thiazole-based test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Sterile saline or PBS

  • McFarland turbidity standards (typically 0.5)

Procedure:

  • Inoculum Preparation: From a fresh culture, pick a few colonies of the microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the thiazole compound in the broth medium. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing only broth and the inoculum (no compound).

    • Sterility Control: Wells containing only broth (no inoculum or compound).

    • Positive Control: Wells with a standard antibiotic undergoing serial dilution and inoculation.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells that show no visible growth (the MIC well and wells with higher concentrations) and plate it onto an appropriate agar medium. Incubate the agar plates at 37°C for 18-24 hours. The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Interpreting the Results:

It is crucial to understand that the MIC value of one drug cannot be directly compared to the MIC of another.[13] The interpretation of susceptibility (Susceptible, Intermediate, or Resistant) is based on comparing the MIC value to established clinical breakpoints for that specific drug and microorganism.[13][16]

Data Presentation:

CompoundOrganismMIC (µg/mL)MBC (µg/mL)
Thiazole-BS. aureus816
E. coli32>64
CiprofloxacinS. aureus12
E. coli0.51

Table 2: Example of antimicrobial activity data for a hypothetical thiazole compound.

III. Assessing Antioxidant Capacity

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. The antioxidant capacity of new thiazole derivatives can be evaluated using several in vitro assays, with the DPPH and ABTS radical scavenging assays being among the most common and reliable.[17]

Principles of Radical Scavenging Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay utilizes a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH• is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[18]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at ~734 nm.[19]

Experimental Workflow: Antioxidant Assays

Antioxidant_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay A1 Prepare DPPH Solution (in methanol/ethanol) A2 Mix Thiazole Compound with DPPH solution A3 Incubate in the Dark A4 Measure Absorbance (at ~517 nm) C Data Analysis (% Scavenging and IC50) A4->C B1 Generate ABTS Radical Cation (ABTS + oxidant) B2 Mix Thiazole Compound with ABTS•+ solution B3 Incubate B4 Measure Absorbance (at ~734 nm) B4->C

Caption: General workflows for DPPH and ABTS antioxidant assays.

Detailed Protocol: DPPH Radical Scavenging Assay

Materials:

  • Thiazole-based test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Standard antioxidant (e.g., Ascorbic acid, Trolox) as a positive control

  • 96-well microplate

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[17]

  • Assay Procedure: In a 96-well plate, add a specific volume of the test compound at various concentrations. Then, add the DPPH solution. The final volume and the ratio of sample to DPPH solution should be optimized.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[17][18]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains the solvent instead of the test compound. Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.

Detailed Protocol: ABTS Radical Scavenging Assay

Materials:

  • Thiazole-based test compounds

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (or another oxidizing agent)

  • Ethanol or PBS

  • Standard antioxidant (e.g., Trolox)

Procedure:

  • ABTS•+ Generation: Prepare a stock solution of ABTS and an oxidizing agent (e.g., potassium persulfate) in water. Mix them and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[19]

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of approximately 0.7 at 734 nm.[19]

  • Assay Procedure: Add a small volume of the test compound at various concentrations to a defined volume of the ABTS•+ working solution.

  • Incubation and Measurement: After a short incubation period (e.g., 5-6 minutes), measure the absorbance at 734 nm.[20]

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and the IC₅₀ value as described for the DPPH assay.

Data Presentation:

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
Thiazole-C35.2 ± 2.128.9 ± 1.8
Ascorbic Acid15.8 ± 1.212.5 ± 0.9

Table 3: Example of antioxidant activity data for a hypothetical thiazole compound.

IV. Probing Mechanistic Insights: Enzyme Inhibition Assays

Many thiazole-based compounds exert their biological effects by inhibiting specific enzymes. Therefore, conducting in vitro enzyme inhibition assays is a critical step in understanding the mechanism of action of a new thiazole derivative.

General Principles of Enzyme Inhibition Assays

These assays are designed to measure the ability of a compound to reduce the activity of a specific enzyme. The key parameter determined is the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[21] For a competitive inhibitor, it is recommended to run the assay with substrate concentrations at or below the Michaelis constant (Kₘ) value.[22]

Experimental Workflow: General Enzyme Inhibition Assay

EnzymeInhibition_Workflow A Prepare Assay Buffer and Reagents B Add Enzyme and Thiazole Inhibitor (Varying concentrations) to plate A->B C Pre-incubation (Allows inhibitor-enzyme binding) B->C D Initiate Reaction (Add substrate) C->D E Monitor Reaction Progress (e.g., change in absorbance/fluorescence) D->E F Data Analysis (Calculate % inhibition and IC50) E->F

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

General Protocol for a Spectrophotometric Enzyme Inhibition Assay

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Thiazole-based test compound

  • Appropriate assay buffer

  • Known inhibitor for the target enzyme (positive control)

  • 96-well plate (UV-transparent if necessary)

  • Microplate reader capable of kinetic measurements

Procedure:

  • Assay Setup: In a 96-well plate, set up the following:

    • Blank: Assay buffer and substrate (no enzyme or inhibitor).

    • Control (100% Activity): Enzyme, buffer, and the corresponding concentration of the vehicle (e.g., DMSO).

    • Test Wells: Enzyme, buffer, and serial dilutions of the thiazole compound.

    • Positive Control: Enzyme, buffer, and a known inhibitor.

  • Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme.[21][23]

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Measurement: Immediately begin measuring the change in absorbance (or fluorescence) over time at a specific wavelength. This provides the initial reaction velocity.[21]

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Causality and Considerations:

  • Steady-State Conditions: It is important to measure the reaction under steady-state conditions, where the substrate concentration is much greater than the enzyme concentration, and the initial phase of the reaction is monitored.[23]

  • Inhibitor Concentrations: A minimum of 10 inhibitor concentrations should be used for an accurate IC₅₀ determination.[22]

Data Presentation:

CompoundTarget EnzymeIC₅₀ (µM)
Thiazole-DKinase X0.58 ± 0.07
MAO-B12.3 ± 1.5
StaurosporineKinase X0.01 ± 0.002

Table 4: Example of enzyme inhibition data for a hypothetical thiazole compound.

V. Conclusion

The in vitro biological evaluation of new thiazole-based compounds is a multi-faceted process that requires a logical and systematic approach. By starting with a foundational assessment of cytotoxicity, researchers can establish a safe concentration range for further investigation. Subsequent assays for antimicrobial, antioxidant, and enzyme-inhibitory activities provide a comprehensive profile of the compound's biological potential. The protocols and principles outlined in this guide are intended to provide a robust framework for these evaluations, emphasizing the importance of careful experimental design, appropriate controls, and thoughtful data interpretation. Through such rigorous in vitro screening, promising thiazole-based candidates can be identified for further preclinical and clinical development.

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Sources

Application Note: A High-Throughput Screening Cascade for the Identification of Novel Antimicrobial 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Imperative for New Antimicrobials and the Promise of 2-Aminothiazoles

The rise of antimicrobial resistance (AMR) represents a significant and escalating threat to global public health, threatening to return modern medicine to a pre-antibiotic era.[1] In 2019 alone, an estimated 4.9 million deaths were associated with bacterial drug-resistant infections.[2] This crisis necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity. High-throughput screening (HTS) of diverse chemical libraries is a cornerstone of this effort, enabling the rapid evaluation of thousands of compounds to identify promising starting points for drug development.[3][4]

The 2-aminothiazole (2-AT) scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs, including the entire 3rd generation of cephalosporin antibiotics.[1][5] This heterocyclic motif is a key pharmacophore that confers a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[6][7] However, the 2-AT moiety can also be associated with issues like poor solubility or non-specific activity, making a carefully designed screening cascade essential to identify derivatives with genuine therapeutic potential.[1]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to establish a robust HTS cascade for screening 2-aminothiazole libraries. The protocols herein are designed to be self-validating, incorporating industry-standard controls and explaining the scientific rationale behind each critical step to ensure the generation of reliable and reproducible data.

Principle of the Screening Cascade

The screening strategy is a multi-stage funnel designed to efficiently identify potent and selective antimicrobial compounds. It begins with a broad primary screen to identify any compound with inhibitory activity against target pathogens. This is followed by a series of more rigorous secondary assays to confirm activity, determine potency, and assess selectivity by measuring toxicity against mammalian cells. Finally, promising "hit" compounds are advanced to preliminary mechanism of action studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Hit Characterization lib 2-Aminothiazole Library (10,000+ Compounds) ps Single-Point Broth Microdilution Screen (e.g., at 32 µg/mL) lib->ps mic Dose-Response MIC Determination ps->mic >80% Growth Inhibition dummy1 discard1 Discard Inactive ps->discard1 <80% Inhibition si Calculate Selectivity Index (SI) SI = CC50 / MIC mic->si cyto Mammalian Cytotoxicity Assay (e.g., Resazurin on HepG2) cyto->si tk Time-Kill Kinetics Assay si->tk Potent & Selective Hits (e.g., SI > 10) discard2 Discard Toxic si->discard2 SI < 10 moa Preliminary MOA Studies tk->moa

Caption: High-throughput screening cascade for identifying antimicrobial hits.

Experimental Protocols

This section details the step-by-step methodologies for the screening cascade. Adherence to these protocols, particularly regarding controls and inoculum preparation, is critical for data integrity.

Materials & Reagents
  • Bacterial Strains: Representative Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) quality control strains. Clinically relevant resistant strains (e.g., MRSA, VRE) should be included.

  • Mammalian Cell Line: Human liver carcinoma cell line (HepG2, ATCC HB-8065) or other relevant cell line.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Broth (TSB), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents: 2-Aminothiazole library (solubilized in DMSO), Resazurin sodium salt solution (0.15 mg/mL in DPBS), DMSO (cell culture grade), p-Iodonitrotetrazolium violet (INT), sterile saline (0.85% NaCl), McFarland standards (0.5).

  • Controls: Ciprofloxacin (positive control for bacteria), DMSO (vehicle/negative control), Doxorubicin (positive control for cytotoxicity).

  • Labware: Sterile 96-well and 384-well flat-bottom microtiter plates (clear for MIC, opaque for cytotoxicity), multichannel pipettes, automated liquid handlers (recommended for HTS), plate reader (absorbance and fluorescence capabilities), biosafety cabinet, CO2 incubator.

Protocol 1: Primary Single-Point Inhibition Screen

This initial screen rapidly identifies compounds exhibiting any level of antimicrobial activity at a single, relatively high concentration.

Rationale: The goal is to cast a wide net and minimize the chance of missing moderately active compounds. A concentration of 32 µg/mL is often chosen as a balance between identifying true hits and avoiding non-specific effects.

Step-by-Step Methodology:

  • Compound Plating: Using an automated liquid handler, dispense the 2-aminothiazole library compounds into 96-well microtiter plates to a final concentration of 32 µg/mL in CAMHB. Also, prepare control wells:

    • Positive Control: Ciprofloxacin (e.g., at 2x its known MIC).

    • Negative (Vehicle) Control: DMSO at the same final concentration as the test compounds (typically ≤1%).

    • Growth Control: CAMHB medium only (no compound).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24h growth), select 3-5 colonies and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension into CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay plate. This step is critical and follows Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure reproducibility.[8][9]

  • Inoculation: Add the prepared bacterial inoculum to all wells except the growth control (which receives sterile CAMHB). The final volume per well should be 100 µL.

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours in ambient air.

  • Growth Measurement:

    • Option A (Visual/Absorbance): Read the optical density at 600 nm (OD600) using a plate reader.

    • Option B (Colorimetric): Add 20 µL of INT solution (0.2 mg/mL) to each well and incubate for an additional 30-60 minutes at 37°C. Viable bacteria will reduce the yellow INT to a purple formazan product.[10]

  • Hit Identification: Calculate the percent inhibition for each compound relative to the controls. A compound is typically considered a "primary hit" if it demonstrates ≥80% growth inhibition.

Protocol 2: Secondary Screening - MIC Determination

This assay confirms the activity of primary hits and determines their potency by measuring the Minimum Inhibitory Concentration (MIC).

Rationale: The MIC is the standard metric for quantifying the potency of an antimicrobial agent. A dose-response format validates the initial hit and rules out false positives from the single-point screen. The broth microdilution method is the reference standard.[8][11]

Step-by-Step Methodology:

  • Serial Dilution: For each primary hit, perform a 2-fold serial dilution in CAMHB in a 96-well plate. A typical concentration range is 64 µg/mL down to 0.5 µg/mL.

  • Controls: Prepare wells for positive (Ciprofloxacin), negative (DMSO), and growth controls as in the primary screen.

  • Inoculation & Incubation: Prepare the bacterial inoculum to 5 x 10^5 CFU/mL and inoculate the plates as described in Protocol 1.2. Incubate for 16-20 hours at 37°C.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[10] This can be determined visually as the well with no turbidity or by finding the lowest concentration that prevents the color change of a viability indicator like INT or resazurin.[12]

Protocol 3: Counter-Screening - Mammalian Cell Cytotoxicity

This crucial step assesses the selectivity of the hit compounds by measuring their toxicity to a human cell line.

Rationale: An ideal antimicrobial agent is toxic to the pathogen but not to the host. The resazurin assay is a sensitive, reliable, and high-throughput compatible method for measuring cell viability based on metabolic activity.[13] Living cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into an opaque-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Addition: Prepare serial dilutions of the hit compounds in cell culture medium and add them to the cells. Include wells for a positive control (Doxorubicin) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Remove the compound-containing medium.

    • Add 100 µL of fresh medium containing 10% (v/v) resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[14]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50% compared to the vehicle control.

Protocol 4: Preliminary Mechanism of Action - Time-Kill Kinetics

This assay provides initial insights into whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Rationale: Time-kill assays reveal the dynamics of antimicrobial activity over time. A bactericidal agent, defined as one that causes a ≥3-log10 (or 99.9%) reduction in CFU/mL, is often preferred for treating serious infections.[15][16]

Step-by-Step Methodology:

  • Preparation: In sterile tubes, prepare the test compound at concentrations of 1x, 2x, and 4x its determined MIC in CAMHB. Include a growth control tube with no compound.

  • Inoculation: Inoculate each tube with a starting bacterial inoculum of 5 x 10^5 CFU/mL .[17]

  • Time-Point Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.[18]

  • Viable Cell Counting: Perform serial dilutions of the aliquot in sterile saline and plate onto nutrient agar plates.

  • Incubation & Counting: Incubate the agar plates for 18-24 hours at 37°C and count the number of colonies to determine the CFU/mL at each time point.

  • Analysis: Plot the log10 CFU/mL versus time. A ≥3-log10 decrease from the initial inoculum indicates bactericidal activity.[15]

G cluster_0 Bactericidal Activity cluster_1 Bacteriostatic Activity cluster_2 Ineffective / Resistance cidal ≥3-log10 (99.9%) reduction in CFU/mL static <3-log10 reduction; CFU count remains similar to initial inoculum ineffective CFU count similar to growth control start Time-Kill Assay (Plot log10 CFU/mL vs. Time) start->cidal Rapid Killing start->static Growth Inhibition start->ineffective No Effect

Caption: Interpreting results from a time-kill kinetics assay.

Data Analysis & Interpretation

Hit Prioritization using the Selectivity Index (SI)

The most critical parameter for prioritizing hits from secondary screening is the Selectivity Index (SI). It provides a quantitative measure of a compound's therapeutic window.

Rationale: A high SI value indicates that the compound is much more toxic to the bacterial pathogen than to mammalian cells, a highly desirable characteristic for a potential drug candidate.[19] Compounds with an SI value greater than 10 are generally considered promising for further investigation.[20]

Calculation: The SI is calculated as the ratio of the CC50 to the MIC:[10][21]

SI = CC50 (µg/mL) / MIC (µg/mL)

Example Data & Interpretation

The following table presents hypothetical data for five 2-aminothiazole hits that have passed through the screening cascade.

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)CC50 vs. HepG2 (µg/mL)Selectivity Index (SI) vs. S. aureusInterpretation & Next Steps
2AT-001 24>128>64Lead Candidate. Potent, broad-spectrum, and highly selective. Proceed to time-kill and advanced MOA studies.
2AT-002 86410012.5Promising Hit. Good selectivity but moderate potency. Proceed to time-kill. Consider for scaffold optimization.
2AT-003 44102.5Discard. Potent but cytotoxic. Poor selectivity index indicates a high likelihood of host toxicity.
2AT-004 >64>64>128N/ADiscard. False positive from primary screen. No significant activity confirmed in MIC assay.
2AT-005 1>649090Gram-Positive Hit. Highly potent and selective against S. aureus. Proceed to time-kill and spectrum analysis.

Conclusion

The successful identification of novel antimicrobial agents from large chemical libraries depends on a systematic and robust screening cascade. This application note provides a validated framework for screening 2-aminothiazole libraries, a chemical class of significant therapeutic interest. By integrating standardized protocols for primary screening, hit confirmation, and cytotoxicity counter-screening, this workflow enables researchers to efficiently identify and prioritize compounds with true therapeutic potential. The inclusion of decision-making metrics like the Selectivity Index and preliminary mechanistic studies like time-kill kinetics ensures that resources are focused on the most promising candidates, accelerating the critical path toward developing next-generation antibiotics.

References

  • Kotze, M. & Eloff, J. N. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14(383). Available from: [Link]

  • Butler, M. S., et al. (2022). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. eClinicalMedicine, 53(101659). Available from: [Link]

  • Kauer, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(10), 1269. Available from: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available from: [Link]

  • Rampogu, S., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Available from: [Link]

  • Mishra, A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(11), 6046. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). The calculated values of the selectivity index (SI) of some compounds. ResearchGate. Available from: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available from: [Link]

  • Singh, K. P., et al. (2016). synthesis and antimicrobial activity of 2- aminothiazole derivatives. ResearchGate. Available from: [Link]

  • Agyei, C., et al. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2019, 5123082. Available from: [Link]

  • Ghannoum, M. A., et al. (2006). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 44(2), 457-465. Available from: [Link]

  • Han, H., et al. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. Scientific Reports, 6, 27082. Available from: [Link]

  • Lee, J. H., & Kim, J. H. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 28(10), 4066. Available from: [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1438. Available from: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]

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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

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  • Wessolowski, A., et al. (2024). Truncated Equinine B Variants Reveal the Sequence Determinants of Antimicrobial Selectivity. Marine Drugs, 22(2), 46. Available from: [Link]

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Application Notes & Protocols: A Guide to the Development of Thiazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of thiazole-based compounds as a promising class of anti-inflammatory agents. The unique structural features of the thiazole nucleus serve as a versatile scaffold in medicinal chemistry, offering significant potential for therapeutic innovation.[1] This guide will navigate the user from foundational concepts to detailed, actionable protocols, grounded in established scientific principles and methodologies.

Section 1: The Rationale for Thiazole-Based Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[2] While a fundamental protective mechanism, chronic or dysregulated inflammation underpins a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory drugs with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Thiazole derivatives have emerged as a focal point in this search due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The thiazole ring is a key structural component in several FDA-approved drugs, underscoring its clinical relevance and therapeutic potential. Their anti-inflammatory effects are often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[4]

Key Molecular Targets for Thiazole-Based Anti-Inflammatory Agents

The anti-inflammatory activity of thiazole derivatives is often mediated through their interaction with specific molecular targets. Understanding these targets is crucial for rational drug design and the development of effective screening assays.

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the arachidonic acid pathway, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[4] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several studies have demonstrated that thiazole derivatives can act as potent COX inhibitors, with some exhibiting selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibition.[5][6][7][8]

  • Lipoxygenase (LOX) Enzymes: LOX enzymes represent another branch of the arachidonic acid pathway, leading to the production of leukotrienes, which are also heavily involved in inflammation. Thiazole compounds have shown potential as LOX inhibitors, offering a complementary mechanism to COX inhibition for controlling inflammation.[4][6]

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9] The inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory therapies. Thiazole derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the expression of downstream inflammatory mediators.[10][11]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family of proteins (including p38, JNK, and ERK) plays a crucial role in cellular responses to a wide range of stimuli, including inflammatory signals.[12] The p38 MAPK pathway, in particular, is a significant target for anti-inflammatory drug development.[13] Some thiazole-based compounds have demonstrated the ability to inhibit MAPK signaling, further contributing to their anti-inflammatory profile.[14]

Below is a diagram illustrating the key inflammatory signaling pathways targeted by thiazole-based compounds.

Inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AA Arachidonic Acid Receptor->AA MAPK_pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_pathway IKK IKK Receptor->IKK Stimuli Inflammatory Stimuli Stimuli->Receptor COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB-IκB Complex IKK->NFkB_complex releases IkB->NFkB_complex sequesters NFkB_p65_p50 NF-κB (p65/p50) Nucleus_NFkB NF-κB NFkB_p65_p50->Nucleus_NFkB translocates to Thiazole Thiazole Compound Thiazole->COX Thiazole->LOX Thiazole->MAPK_pathway Thiazole->IKK Gene Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus_NFkB->Gene activates transcription Gene->Inflammation

Caption: Key inflammatory pathways targeted by thiazole compounds.

Section 2: Synthesis and Characterization of Thiazole Derivatives

A crucial first step in the development of novel anti-inflammatory agents is the synthesis of a library of thiazole-based compounds. The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.

Protocol: Synthesis of a Phenyl-Thiazole Derivative

This protocol outlines a general three-step synthesis of substituted phenyl-thiazole derivatives.[2][15]

Step 1: Synthesis of Amino Thiazole

  • In a round-bottom flask, combine substituted acetophenone (1 mmol), thiourea (2 mmol), and iodine (1 mmol).

  • Heat the mixture overnight with stirring.

  • After cooling, extract the mixture with ether.

  • Dissolve the residue in boiling water and add ammonium hydroxide to precipitate the amino thiazole.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water).

  • Characterize the product by melting point, TLC, IR, and ¹H NMR spectroscopy.[15]

Step 2: Synthesis of Chloro-acetylated Amino Thiazole

  • To the synthesized amino thiazole (1 mmol) in a flask, add glacial acetic acid (25 mL) and sodium acetate (1.5 mmol).

  • Stir the solution and add chloroacetyl chloride (1.2 mmol) dropwise.

  • Heat the mixture for 30 minutes.

  • Pour the reaction mixture over crushed ice.

  • Wash the precipitate with 50% aqueous acetic acid and then with water.

  • Recrystallize the product from ethanol.

Step 3: Synthesis of the Final Thiazole Derivative

  • To the chloro-acetylated amino thiazole (1 mmol) in a flask, add ethanol and the desired secondary amine (1.2 mmol).

  • Reflux the mixture for 2 hours.

  • Pour the reaction mixture over crushed ice to precipitate the final product.

  • Recrystallize the product from distilled ethanol and dry under vacuum.

  • Confirm the structure of the final compound using IR, ¹H NMR, and mass spectrometry.[5]

Section 3: In Vitro Evaluation of Anti-Inflammatory Activity

A tiered approach to in vitro screening is essential for efficiently identifying promising lead compounds. This typically begins with simple, high-throughput assays and progresses to more complex cell-based models.[16][17]

Protocol: COX Inhibition Assay

This protocol provides a method for assessing the inhibitory activity of thiazole compounds against COX-1 and COX-2 enzymes.[18]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test thiazole compounds

  • Reference inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compounds or reference inhibitors to the respective wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for an additional 2 minutes at 37°C.

  • Stop the reaction and measure the absorbance using a microplate reader according to the kit manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[19]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test thiazole compounds

  • Griess reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ values.

Protocol: Cytokine Release Assay

This protocol assesses the effect of thiazole compounds on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells.[20][21]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • LPS or other appropriate stimulant

  • Test thiazole compounds

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Culture PBMCs or THP-1 cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS.

  • Incubate for an appropriate time (e.g., 4-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Determine the inhibitory effect of the compounds on cytokine release.

Section 4: In Vivo Evaluation of Anti-Inflammatory Activity

Compounds that demonstrate promising in vitro activity should be further evaluated in animal models of inflammation to assess their in vivo efficacy and safety.[22]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-validated model of acute inflammation.[2]

Animals:

  • Wistar or Sprague-Dawley rats

Materials:

  • Test thiazole compounds

  • Carrageenan solution (1% w/v in saline)

  • Reference drug (e.g., indomethacin, diclofenac)

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or the reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Data Presentation

The results from the in vivo studies should be tabulated for clear comparison.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.05-
Reference Drug100.32 ± 0.0362.35
Thiazole Compound X200.45 ± 0.0447.06
Thiazole Compound Y200.38 ± 0.0355.29

Section 5: Experimental Workflow and Decision Making

The development of thiazole-based anti-inflammatory agents should follow a logical and iterative process.

Drug Discovery Workflow Start Start: Hypothesis Generation Synthesis Synthesis of Thiazole Library Start->Synthesis InVitro In Vitro Screening (COX, NO, Cytokines) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Efficacy (Carrageenan Model) SAR->InVivo Promising Hits Lead_Opt->Synthesis Iterative Design Tox Preliminary Toxicology InVivo->Tox Preclinical Preclinical Candidate Selection Tox->Preclinical End End: IND-Enabling Studies Preclinical->End

Caption: A typical workflow for the discovery of thiazole-based anti-inflammatory drugs.

Section 6: Conclusion

The thiazole scaffold represents a privileged structure in the design of novel anti-inflammatory agents. A systematic approach, combining rational synthesis, robust in vitro screening, and validated in vivo models, is crucial for the successful development of new therapeutic candidates. The protocols and guidelines presented in this document provide a solid framework for researchers to explore the full potential of thiazole-based compounds in the fight against inflammatory diseases.

References

  • Discovery of Thiazole Based Bis Heterocyclic System for Anti-Inflammatory Potential. (n.d.). Bentham Science.
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  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020, November 19). WJPMR.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.
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  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing.
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  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). ACS Omega.
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The Strategic Application of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate, a versatile chemical scaffold, in the design and synthesis of novel kinase inhibitors. We will explore two primary synthetic routes—amide formation to generate Dasatinib-like structures and cyclocondensation to create thiazolopyrimidine cores. Furthermore, we will provide comprehensive, field-proven protocols for the biological evaluation of these synthesized compounds, including in vitro kinase assays and cellular-level phosphorylation analysis.

Introduction: The Thiazole Scaffold as a Privileged Structure in Kinase Inhibition

The thiazole ring is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that can fit into the ATP-binding pocket of protein kinases.[2][3] this compound (EAMT) is a particularly attractive starting material due to its bifunctional nature. The presence of a nucleophilic aminothiazole core and a reactive β-ketoester moiety allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures with the potential for high-potency and selective kinase inhibition.[4][5]

This guide will provide the foundational knowledge and practical methodologies to leverage EAMT in a kinase inhibitor discovery program. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for robust scientific inquiry.

PART 1: Synthesis of Kinase Inhibitor Scaffolds from EAMT

Two principal synthetic strategies will be detailed, each leading to a distinct class of potential kinase inhibitors. The choice of strategy will depend on the target kinase and the desired pharmacophoric features of the final compound.

Strategy 1: Amide Formation - Towards Dasatinib Analogs

The blockbuster drug Dasatinib, a potent dual Src/Abl kinase inhibitor, features a central 2-aminothiazole-5-carboxamide core.[6] This highlights the importance of the amide functionality at the C5 position of the thiazole ring for potent kinase inhibition. Our starting material, EAMT, possesses an ethyl ester at this position, which can be readily converted to a variety of amides.

Core Rationale: The conversion of the C5-ester to a C5-amide is a critical step to mimic the binding mode of established aminothiazole-based kinase inhibitors. The amide nitrogen and carbonyl can form crucial hydrogen bonds within the kinase ATP-binding site, while the substituent on the amide nitrogen can be varied to explore different regions of the pocket and enhance selectivity.

Experimental Workflow Diagram:

G EAMT This compound hydrolysis Step 1: Saponification (e.g., LiOH, THF/H2O) EAMT->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid activation Step 2: Amide Coupling (e.g., HATU, DIPEA, Amine R-NH2) acid->activation inhibitor Final Kinase Inhibitor (2-aminothiazole-5-carboxamide scaffold) activation->inhibitor G EAMT This compound cyclization Step 1: Cyclocondensation (e.g., Guanidine, NaOEt, EtOH) EAMT->cyclization thiazolopyrimidine Thiazolopyrimidine Core cyclization->thiazolopyrimidine modification Step 2: Further Functionalization (e.g., Suzuki Coupling) thiazolopyrimidine->modification inhibitor Final Kinase Inhibitor (Thiazolopyrimidine scaffold) modification->inhibitor G setup 1. Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) incubation 2. Incubation (Allow reaction to proceed) setup->incubation adp_glo 3. Add ADP-Glo™ Reagent (Depletes unused ATP) incubation->adp_glo detection 4. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) adp_glo->detection readout 5. Measure Luminescence (Signal proportional to ADP) detection->readout G treatment 1. Cell Treatment (Treat cells with inhibitor) lysis 2. Cell Lysis (Extract proteins) treatment->lysis sds_page 3. SDS-PAGE (Separate proteins by size) lysis->sds_page transfer 4. Western Transfer (Transfer proteins to membrane) sds_page->transfer blocking 5. Blocking (Prevent non-specific antibody binding) transfer->blocking probing 6. Antibody Probing (Primary and secondary antibodies) blocking->probing detection 7. Detection (Chemiluminescence or fluorescence) probing->detection

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience to help you optimize your reaction yields and product purity.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via the Hantzsch thiazole synthesis. This well-established method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related derivative. In this specific case, the likely precursors are an ethyl 2-halo-3-oxopropanoate and S-methylisothiourea. While the Hantzsch synthesis is a robust reaction, its success is highly dependent on carefully controlled reaction conditions. Minor variations can lead to diminished yields, the formation of side products, and purification difficulties.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my reaction yield consistently low?

Low yields in the Hantzsch synthesis of this aminothiazole derivative can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.

  • Purity of Starting Materials:

    • Ethyl 2-halo-3-oxopropanoate: This reactant is susceptible to decomposition. Ensure it is freshly prepared or purified before use. The presence of impurities can lead to unwanted side reactions.

    • S-methylisothiourea: This reagent should be used as a stable salt (e.g., sulfate or hydroiodide). The free base is less stable.

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. While heating is generally required to drive the reaction to completion, excessive heat can lead to the decomposition of reactants and products, resulting in lower yields. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are commonly used and generally afford good results. However, exploring other solvents such as acetonitrile or dimethylformamide (DMF) might be beneficial if yields are poor.

    • Stoichiometry: An equimolar ratio of the reactants is typically used. However, a slight excess of the more stable reactant, S-methylisothiourea salt, may be employed to ensure the complete consumption of the less stable α-haloketone.

  • Work-up and Purification:

    • Product loss during the work-up and purification steps is a common cause of low isolated yields. The product is a polar molecule and may have some solubility in aqueous solutions, leading to losses during extraction. Ensure complete extraction by using a suitable organic solvent and performing multiple extractions.

    • Purification by column chromatography can also lead to yield loss. Optimizing the solvent system for chromatography is crucial to achieve good separation and recovery.

Troubleshooting Workflow for Low Yield

Caption: A flowchart to diagnose and resolve low reaction yields.

Question 2: I am observing significant side product formation. How can I improve the reaction's selectivity?

The formation of side products is a common issue in Hantzsch thiazole synthesis, often arising from the reactivity of the starting materials and intermediates.

  • Regioselectivity: When using N-substituted thioureas, there is a possibility of forming two different regioisomers. For S-methylisothiourea, the primary product is the desired 2-(methylthio)aminothiazole. However, reaction conditions, particularly the pH, can influence this. Running the reaction under neutral or slightly basic conditions generally favors the desired isomer. Strongly acidic conditions can sometimes lead to the formation of the isomeric 3-substituted-2-imino-2,3-dihydrothiazole.

  • Dimerization and Polymerization: The α-haloketone is reactive and can undergo self-condensation or polymerization, especially at elevated temperatures. Adding the α-haloketone slowly to the reaction mixture containing the thiourea derivative can help to minimize these side reactions.

  • Hydrolysis: The ester functionality in the product is susceptible to hydrolysis, especially if the reaction is run for extended periods in the presence of water and at high temperatures. Ensuring anhydrous conditions and minimizing reaction time can mitigate this.

Strategies to Improve Selectivity

ParameterRecommendationRationale
pH Maintain neutral to slightly basic conditions.Favors the formation of the desired 2-substituted aminothiazole regioisomer.
Addition of Reactants Add the α-haloketone dropwise to the thiourea solution.Minimizes self-condensation and polymerization of the reactive α-haloketone.
Reaction Time Monitor the reaction closely by TLC and stop when the starting material is consumed.Prevents the formation of degradation products and hydrolysis of the ester group.
Temperature Use the lowest effective temperature.Reduces the rate of side reactions, which often have a higher activation energy than the desired reaction.

Question 3: The purification of my final product is challenging. What strategies can I employ?

Purification can be difficult due to the presence of unreacted starting materials or side products with similar polarity to the desired compound.

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. Common solvents for recrystallizing thiazole derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: The basicity of the amino group on the thiazole ring can be exploited for purification. Dissolving the crude mixture in an organic solvent and washing with a dilute acid (e.g., 1M HCl) can extract the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Column Chromatography: If recrystallization and extraction are not sufficient, column chromatography on silica gel is a viable option. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

Purification Workflow

Purification_Workflow A Crude Product B Is the product a solid? A->B C Attempt Recrystallization B->C Yes F Perform Acid-Base Extraction B->F No D Is the product pure? C->D E Final Product D->E Yes D->F No G Is the product pure? F->G G->E Yes H Perform Column Chromatography G->H No H->E

Caption: A decision tree for the purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

The reaction proceeds through a classic Hantzsch thiazole synthesis mechanism.

Reaction Mechanism

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A S-methylisothiourea C Thioether Intermediate A->C B Ethyl 2-halo-3-oxopropanoate B->C D Thioether Intermediate E Hydroxythiazoline Intermediate D->E F Hydroxythiazoline Intermediate G This compound F->G

Caption: A simplified representation of the Hantzsch thiazole synthesis mechanism.

  • Nucleophilic Attack: The sulfur atom of S-methylisothiourea, being a soft nucleophile, attacks the α-carbon bearing the halogen atom of the ethyl 2-halo-3-oxopropanoate in an SN2 reaction.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then acts as a nucleophile and attacks the carbonyl carbon, leading to the formation of a five-membered hydroxythiazoline intermediate.

  • Dehydration: This intermediate readily undergoes dehydration to form the aromatic thiazole ring, yielding the final product.

Q2: Can I use a different halogen in my ethyl 2-halo-3-oxopropanoate?

Yes, both chloro and bromo derivatives are commonly used. Bromoacetates are generally more reactive than chloroacetates, which may lead to a faster reaction but also potentially more side products. The choice may depend on the availability and stability of the starting material.

Q3: Are there any "greener" or more environmentally friendly approaches to this synthesis?

There is a growing interest in developing more sustainable synthetic methods. For Hantzsch-type reactions, several greener approaches have been explored for related compounds, which may be applicable here:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.

  • Use of greener solvents: Water or polyethylene glycol (PEG) have been used as alternative solvents in some Hantzsch syntheses.

  • Catalyst-free conditions: Some variations of the Hantzsch synthesis can be performed under catalyst-free conditions, reducing waste.

Experimental Protocols

Protocol 1: General Synthesis of this compound

Disclaimer: This is a general protocol and may require optimization.

  • To a solution of S-methylisothiourea sulfate (1.0 eq) in ethanol, add a base such as sodium acetate (2.0 eq) and stir for 15 minutes at room temperature.

  • To this mixture, add a solution of ethyl 2-chloro-3-oxopropanoate (1.0 eq) in ethanol dropwise over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Protocol 2: Preparation of S-methylisothiourea sulfate

This reagent can be prepared from thiourea and dimethyl sulfate.

  • In a round-bottomed flask, suspend thiourea (2.0 eq) in water.

  • Cool the mixture in an ice bath and slowly add dimethyl sulfate (1.0 eq). Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Gompper, R.; Effenberger, F. The Hantzsch Thiazole Synthesis. Angew. Chem. Int. Ed. Engl.1963 , 2 (8), 437–450. [Link]

  • Potts, K. T. The Chemistry of 1,3-Thiazoles. In The Chemistry of Heterocyclic Compounds; Weissberger, A., Taylor, E. C., Eds.; John Wiley & Sons, Inc.: New York, 1979; Vol. 34, Part 1, pp 1-364. [Link]

  • Arques, A.; Molina, P. The Chemistry of 2-Aminothiazoles. In Advances in Heterocyclic Chemistry; Katritzky, A. R., Ed.; Academic Press: 1996; Vol. 66, pp 181-311. [Link]

  • Sun, L.; et al. An Efficient One-Pot Synthesis of 2-Substituted-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements2014 , 189 (7-8), 1085-1091. [Link]

Hantzsch Thiazole Synthesis: A Technical Support Center for Troubleshooting Low Yields

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during this foundational heterocyclic synthesis. Our goal is to move beyond simple procedural steps and delve into the causality of experimental outcomes, empowering you to optimize your reactions for higher yields and purity.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific issues you may encounter during your Hantzsch thiazole synthesis experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Hantzsch synthesis has resulted in a very low yield, or in some cases, no desired product at all. What are the most likely causes and how can I rectify this?

Answer: A low or nonexistent yield in a Hantzsch thiazole synthesis can be attributed to several key factors, ranging from the quality of your starting materials to the specifics of your reaction setup and workup. Let's break down the potential culprits and their solutions.

1. Purity and Stability of Reactants:

The integrity of your α-haloketone and thioamide is paramount. Impurities can engage in side reactions, consuming your starting materials and complicating purification.

  • α-Haloketone Quality: These reagents can be unstable and are often lachrymators. It's crucial to use a pure, freshly prepared or properly stored α-haloketone. Over time, they can decompose, leading to a lower effective concentration.

    • Verification: Before starting your reaction, verify the purity of your α-haloketone via NMR or by checking its melting point. For example, pure α-bromoacetophenone should be a white to pale yellow solid with a melting point of 49-51°C.[1]

    • Purification: If impurities are suspected, recrystallization from a suitable solvent like n-hexane can be performed.[1]

  • Thioamide Stability: Thioamides, especially those with electron-rich substituents, can be susceptible to oxidation or hydrolysis, particularly under harsh pH conditions.

    • Storage: Store thioamides in a cool, dark, and dry place to minimize degradation.

    • Freshness: Whenever possible, use freshly prepared or recently purchased thioamides.

2. Reaction Conditions:

The Hantzsch synthesis is sensitive to temperature, solvent, and reaction time.

  • Temperature: While heating is generally required to drive the reaction to completion, excessive heat can lead to decomposition of reactants and products. A typical temperature range is refluxing in a solvent like ethanol or methanol.[2]

    • Optimization: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.

  • Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.[3]

    • Common Solvents: Ethanol and methanol are the most commonly used solvents, often leading to high yields.[2][4] Solvent-free conditions have also been reported to be effective and environmentally friendly.[5]

    • Experimentation: If your yield is low, consider screening other polar protic solvents like isopropanol or even a mixture of ethanol and water.[3]

  • Reaction Time: The reaction time can vary depending on the specific substrates and conditions. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to byproduct formation.

    • Monitoring: It is crucial to monitor the progress of your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6] This will allow you to determine the optimal time to stop the reaction.

3. Workup Procedure:

The isolation of your thiazole product is a critical step that can significantly impact your final yield.

  • Neutralization: The Hantzsch synthesis typically produces the thiazole as a hydrohalide salt. Neutralization with a weak base, such as sodium carbonate or sodium bicarbonate, is necessary to precipitate the free thiazole, which is often poorly soluble in water.[2]

    • pH Control: Ensure that you add enough base to bring the pH to approximately 8. Insufficient neutralization will result in your product remaining dissolved in the aqueous layer.

    • Precipitation: After neutralization, allow sufficient time for the product to fully precipitate before filtration. Cooling the mixture in an ice bath can often improve the yield of the precipitate.

Issue 2: Formation of an Isomeric Byproduct

Question: I've isolated a product, but my characterization data (NMR, melting point) suggests the presence of an isomer, leading to a lower yield of the desired 2-aminothiazole. What is this isomer and how can I avoid its formation?

Answer: When using N-substituted thioureas, a common issue is the formation of a regioisomeric byproduct: a 3-substituted 2-imino-2,3-dihydrothiazole, alongside your desired 2-(N-substituted amino)thiazole.[2]

Understanding the Regioselectivity:

The formation of these two isomers is a result of the two nucleophilic nitrogen atoms in the N-substituted thioamide. The reaction pathway is highly dependent on the reaction conditions, particularly the pH.

  • Neutral or Basic Conditions: Under neutral or basic conditions, the reaction typically proceeds through the expected pathway, leading predominantly to the thermodynamically more stable 2-(N-substituted amino)thiazole.

  • Acidic Conditions: In strongly acidic media, the reaction can favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole.[2] This is because protonation of the thioamide can alter the relative nucleophilicity of the nitrogen atoms.

Strategies to Control Regioselectivity:

  • pH Control: The most effective way to favor the formation of the desired 2-aminothiazole is to run the reaction under neutral or slightly basic conditions. The standard Hantzsch procedure, which often involves the formation of HX as a byproduct, can become acidic. Adding a non-nucleophilic base can help to maintain a neutral pH.

  • Reaction Monitoring: Use TLC to monitor the reaction. The two isomers will likely have different Rf values, allowing you to track their formation.

  • Purification: If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel. Their different polarity and hydrogen bonding capabilities should allow for separation. Recrystallization may also be effective if one isomer is significantly less soluble in a particular solvent system.

Frequently Asked Questions (FAQs)

Q1: How critical is the stoichiometry of the reactants?

While a 1:1 stoichiometry of the α-haloketone and thioamide is the theoretical requirement, it is common practice to use a slight excess (e.g., 1.5 equivalents) of the thioamide.[2] This can help to drive the reaction to completion, especially if the α-haloketone is prone to side reactions. However, a large excess of the thioamide can complicate purification.

Q2: Can I use microwave irradiation to speed up the reaction?

Yes, microwave-assisted Hantzsch synthesis is a well-established and highly effective method for accelerating the reaction and often improving yields.[7] Reaction times can be dramatically reduced from hours to minutes.

Q3: My α-haloketone is a dark, viscous oil. Can I still use it?

Dark coloration often indicates decomposition. Using a decomposed α-haloketone will likely result in a low yield and a difficult purification. It is highly recommended to purify the α-haloketone by distillation or recrystallization before use.[1]

Q4: How do I effectively monitor the reaction by TLC?

Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives a good separation between your starting materials and your product. Spot the reaction mixture alongside the starting α-haloketone and thioamide to track their consumption and the appearance of the product spot. Visualization under UV light is often effective for aromatic thiazoles.[8] Staining with a potassium permanganate solution can also be useful for visualizing non-UV active compounds.[8]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a detailed, step-by-step methodology for a standard Hantzsch thiazole synthesis.

Materials:

  • 2-Bromoacetophenone (1.0 g, 5.0 mmol)

  • Thiourea (0.57 g, 7.5 mmol)

  • Methanol (10 mL)

  • 5% aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).[2]

  • Solvent Addition: Add methanol (10 mL) to the flask.

  • Heating: Heat the mixture to reflux with stirring. The solids should dissolve upon heating.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 30-60 minutes.

  • Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Stir the mixture for 15-20 minutes. A precipitate should form.[2]

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water (2 x 10 mL) to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven or by air drying to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and acquiring NMR spectra.

Data Presentation

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield

SolventTemperatureTimeYield (%)Reference
EthanolReflux3-5 h~85%[9]
MethanolReflux30 minHigh[2]
1-ButanolRefluxN/AGood[3]
2-PropanolRefluxN/AGood[3]
WaterRefluxN/AModerate[3]
Ethanol/Water (1:1)RefluxN/Aup to 87%[3]
Solvent-freeRoom Temp~3 min95%

Visualizations

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Thioamide Thioamide Thiouronium Thiouronium Intermediate Thioamide->Thiouronium SN2 Attack Haloketone α-Haloketone Haloketone->Thiouronium Hydroxythiazoline Hydroxythiazoline Intermediate Thiouronium->Hydroxythiazoline Intramolecular Cyclization Thiazole Thiazole Hydroxythiazoline->Thiazole Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed CheckPurity Check Purity of α-Haloketone & Thioamide Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckPurity->CheckConditions Pure PurifyReactants Purify/Replace Reactants CheckPurity->PurifyReactants Impure CheckWorkup Analyze Workup Procedure (Neutralization, Precipitation) CheckConditions->CheckWorkup Optimal OptimizeConditions Optimize Reaction Conditions CheckConditions->OptimizeConditions Suboptimal ModifyWorkup Modify Workup Procedure CheckWorkup->ModifyWorkup Ineffective

Caption: A workflow for troubleshooting low yields in the Hantzsch synthesis.

References

  • Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Synthesis, 48(03), 437-440. [Link]

  • Bouherrou, S., Chibani, S., Djaballah, M., & Chafaa, S. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1893. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Pawar, S. S., & Ingale, S. R. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(56), 35359-35364. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of bromoacetophenone. Retrieved from [Link]

  • Dawane, B. S., Konda, S. G., Kamble, V. M., & Bhosale, R. B. (2009). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. E-Journal of Chemistry, 6(S1), S359-S362. [Link]

  • Rasmussen, L. K. H., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(10), 4173-4180. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • Jin, L., et al. (2021). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry, 64(21), 15531-15563. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of bromoacetophenone. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
  • ResearchGate. (n.d.). Stability of thioamides? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • YouTube. (2025). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioamide. Retrieved from [Link]

  • University of California, Irvine. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). How does recrystallization work to purify if compounds have equal solubilities, but one is present in a greater quantity? Retrieved from [Link]

  • Google Patents. (n.d.). CN1733677A - A kind of method of synthesizing alpha-bromoacetophenone.
  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. [Link]

  • ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]

  • YouTube. (2021). Visualizing a TLC plate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Thiolated polymers: Stability of thiol moieties under different storage conditions. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

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Technical Support Center: Purification of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of thiazole-based compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Thiazoles are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to their diverse biological activities.[1][2][3][4] However, achieving high purity of these compounds can be a significant challenge, directly impacting experimental outcomes and the viability of drug candidates.[5]

This guide provides in-depth, practical advice in a question-and-answer format to address common issues encountered during the purification of thiazole derivatives. We will delve into the "why" behind experimental choices, offering troubleshooting strategies and detailed protocols to enhance the purity of your compounds.

Understanding the Landscape: Common Impurities in Thiazole Synthesis

The first step in effective purification is understanding the potential impurities. The nature of these impurities is often dictated by the synthetic route employed. The Hantzsch thiazole synthesis, a widely used method, involves the reaction of an α-haloketone with a thioamide.[6][7]

Common sources of impurities include:

  • Unreacted Starting Materials: Such as α-haloketones and thioamides.[6]

  • Side-Reaction Products: Arising from competing reaction pathways.

  • Reagents and Catalysts: From the reaction workup.

  • Degradation Products: Thiazole rings can be sensitive to certain conditions.

A thorough understanding of your specific reaction will aid in anticipating the types of impurities you may encounter.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when purifying thiazole-based compounds.

Q1: How do I choose the best purification method for my thiazole derivative?

The optimal purification method depends on the physicochemical properties of your compound (e.g., polarity, solubility, stability) and the nature of the impurities. A combination of techniques is often necessary for achieving high purity.

Purification MethodBest Suited ForKey Considerations
Recrystallization Crystalline solids with impurities that have different solubility profiles.Solvent selection is critical. The compound should be soluble in the hot solvent and sparingly soluble at room temperature or below.[8]
Column Chromatography A wide range of compounds, especially for separating mixtures with similar polarities.The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is crucial for good separation.[9]
Acid-Base Extraction Thiazole derivatives with basic nitrogen atoms, to separate them from neutral or acidic impurities.[10]The pKa of the thiazole derivative and the stability of the compound to acidic and basic conditions must be considered.[11]
Distillation Volatile, thermally stable liquid thiazole derivatives.Requires the compound to have a significantly different boiling point from the impurities.

Q2: My thiazole compound appears to be degrading during purification. What can I do?

Thiazole rings can be sensitive to strong acids, bases, or prolonged heating.

  • pH Control: Avoid extreme pH conditions during extraction or chromatography if your compound is unstable.

  • Temperature: Minimize exposure to high temperatures. If using distillation, consider vacuum distillation to lower the boiling point. During recrystallization, avoid prolonged heating.[12]

  • Inert Atmosphere: For air-sensitive compounds, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I effectively monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[1][13] It allows for rapid assessment of the separation of your desired compound from impurities. Key parameters to observe on a TLC plate are the Retention Factor (Rf) values and the presence of multiple spots.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered with specific purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, achieving good crystal formation and high purity can be challenging.

Issue 1: My compound will not crystallize from the solution.

  • Possible Cause: The solution is not supersaturated, or the compound is too soluble in the chosen solvent.

    • Solution:

      • Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of your compound.

      • Add an anti-solvent: Slowly add a solvent in which your compound is insoluble to induce precipitation.

      • Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of your pure compound.

      • Cool the solution: Place the flask in an ice bath or refrigerator to further decrease the solubility.[8]

Issue 2: The recrystallized product is still impure.

  • Possible Cause: Impurities have co-precipitated with your product, or the washing step was insufficient.

    • Solution:

      • Re-recrystallize: A second recrystallization can significantly improve purity.

      • Optimize the solvent system: Experiment with different solvents or solvent mixtures to maximize the solubility difference between your compound and the impurities.

      • Wash thoroughly: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[8]

      • Use activated charcoal: If colored impurities are present, adding a small amount of activated charcoal to the hot solution can help adsorb them. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[8]

G cluster_0 Solvent Selection & Dissolution cluster_1 Impurity Removal (Optional) cluster_2 Crystallization & Isolation A Choose a suitable solvent (high solubility when hot, low when cold) B Dissolve the impure compound in a minimum amount of hot solvent A->B C Add activated charcoal for colored impurities B->C If needed E Allow the solution to cool slowly to form crystals B->E If no charcoal treatment D Perform hot filtration to remove insoluble impurities and charcoal C->D D->E F Cool further in an ice bath to maximize yield E->F G Collect crystals by vacuum filtration F->G H Wash crystals with a small amount of cold solvent G->H I Dry the purified crystals H->I

Caption: A generalized workflow for the purification of a basic thiazole derivative using acid-base extraction.

Troubleshooting Acid-Base Extraction

  • Issue: An emulsion forms at the interface of the two layers.

    • Solution: Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. Alternatively, allow the mixture to stand for a longer period.

  • Issue: The product does not precipitate upon neutralization.

    • Solution: Ensure the aqueous layer has been made sufficiently basic. If the product is still soluble, it will need to be extracted with an organic solvent.

Purity Assessment

After purification, it is essential to confirm the purity of your thiazole-based compound.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity. [1][13]* Spectroscopic Methods:

    • NMR (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities. [13] * Mass Spectrometry (MS): Confirms the molecular weight of your compound. [1][14] * Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. [1][13]* Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information about the purity of your compound. [1][15] By systematically applying these purification techniques and troubleshooting strategies, you can significantly improve the quality of your thiazole-based compounds, leading to more reliable and reproducible research outcomes.

References

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings. [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Purification of 2-aminothiazole.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]

  • Acid-Base Extraction. Safrole. [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2018). Molecules. [Link]

  • Synthesis, characterization and biological evaluation of thiazole incorporated triazole compounds. (2012). Der Pharma Chemica. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Chemistry Review Letters. [Link]

  • Thiazole. Wikipedia. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (2018). World Journal of Research and Review. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. (2013). Chemistry and Materials Research. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026). The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up synthesis of substituted thiazoles. This guide is designed for researchers, chemists, and drug development professionals who are transitioning thiazole synthesis from bench-scale discovery to larger-scale production. Thiazole scaffolds are pivotal in medicinal chemistry and material science, forming the core of numerous FDA-approved drugs and advanced materials.[1] However, their synthesis, particularly on a larger scale, is fraught with challenges ranging from reaction control to product purity.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues. We will explore the causality behind experimental choices, ensuring that every recommendation is part of a self-validating system for robust and reproducible synthesis.

Troubleshooting Guide: Common Scale-Up Hurdles

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your scale-up campaigns.

Q1: My Hantzsch thiazole synthesis yield has dropped significantly upon scaling from 1g to 100g. What are the likely causes and how can I fix it?

This is a classic and frequently encountered problem. A drop in yield during scale-up of the Hantzsch synthesis—a cornerstone reaction between an α-haloketone and a thioamide (like thiourea)—is often multifactorial.[2][3] The primary culprits are typically related to mass and heat transfer limitations, reagent stoichiometry, and solvent effects which are less apparent at the bench scale.

Underlying Causality:

The Hantzsch synthesis is often exothermic. At a 1g scale, the reaction vessel's high surface-area-to-volume ratio allows for efficient dissipation of heat into the surroundings. When you move to a 100g scale in a larger reactor, this ratio decreases dramatically. The heat generated cannot escape as quickly, leading to a rise in the internal temperature. This can cause decomposition of reactants, intermediates, or the final product, and promote side reactions, thus lowering the yield.

Troubleshooting Protocol & Optimization:

  • Re-evaluate Your Stoichiometry: At the bench, a slight excess of one reagent might not impact purification. At scale, it can be a significant impurity. It is common to use a slight excess of the thioamide component, as it is often water-soluble and easily removed during workup.[4] However, this should be optimized. Start with a strict 1:1 molar ratio and incrementally increase the thioamide (e.g., to 1.1-1.2 equivalents) only if you observe incomplete consumption of the limiting α-haloketone.

  • Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled addition strategy for the α-haloketone. Dissolve the thiourea in your chosen solvent, bring it to the target temperature, and then add the α-haloketone solution dropwise via an addition funnel over 30-60 minutes. This maintains a low instantaneous concentration of the reactants and allows the cooling system to manage the exotherm.

  • Solvent System Optimization: The choice of solvent is critical. While ethanol is common, its reflux temperature might be too high for sensitive substrates at scale. Consider a mixed solvent system or an alternative solvent.[2] An ethanol/water mixture, for instance, can offer better temperature control and solubility for certain reagents.[2]

    Table 1: Comparison of Solvent Systems for Hantzsch Synthesis Scale-Up

    Solvent System Typical Temperature (°C) Advantages Disadvantages
    Ethanol 78 Good solubility for many substrates; easy to remove. Can lead to runaways with highly reactive substrates.
    1-Butanol 118 Higher boiling point can drive sluggish reactions to completion. Increased risk of side reactions; harder to remove.
    Ethanol/Water (1:1) ~80-85 Excellent temperature moderation; environmentally benign; can improve salt solubility.[2] Product may precipitate; requires careful optimization of the ratio.

    | DMF | 153 | High boiling point; excellent solvating power. | Difficult to remove; potential for decomposition at high temperatures.[5] |

  • Process Monitoring: Do not rely solely on time. Use Thin-Layer Chromatography (TLC) or a rapid analytical method like UPLC-MS to monitor the consumption of the limiting reactant. The reaction is complete when the limiting reagent is no longer observed.

Workflow for Optimizing Hantzsch Scale-Up

cluster_prep Preparation & Safety cluster_reaction Reaction Setup & Execution cluster_workup Workup & Isolation Reagents Verify Reagent Purity (Recrystallize/Distill if needed) Safety Review MSDS & PPE (α-haloketones are lachrymators!) Reagents->Safety Setup Charge Reactor with Thioamide & Solvent Safety->Setup Heat Heat to Optimized Temp (e.g., 60-70°C) Setup->Heat Add Controlled Addition of α-Haloketone Solution Heat->Add Monitor Monitor Progress (TLC / UPLC-MS) Add->Monitor Every 30 mins Monitor->Add Incomplete Cool Cool Reaction to RT Monitor->Cool Complete Neutralize Neutralize with Base (e.g., NaHCO3, Na2CO3) Cool->Neutralize Precipitate Precipitate Product Neutralize->Precipitate Isolate Filter and Wash Solid Precipitate->Isolate Dry Dry Under Vacuum Isolate->Dry

Caption: A robust workflow for scaling up Hantzsch thiazole synthesis.

Q2: I'm observing a persistent, difficult-to-remove impurity in my final product. How do I identify and eliminate it?

Purification is a major bottleneck in scale-up. An impurity that is a minor nuisance at the milligram scale can render a multi-gram batch unusable. The key is to identify the side reaction and adjust conditions to prevent it.

Underlying Causality:

In Hantzsch synthesis, several side reactions can occur:

  • Dimerization/Self-Condensation: The α-haloketone can react with itself, especially under basic conditions or at elevated temperatures.

  • Formation of Pseudothiohydantoin: An intermediate can cyclize differently to form this common byproduct.

  • Over-alkylation: If the product thiazole contains a nucleophilic site (like a 2-amino group), it can react with another molecule of the α-haloketone.

Troubleshooting Protocol & Identification:

  • Characterize the Impurity: Do not just rely on TLC. Isolate the impurity using preparative chromatography on a small sample and obtain its mass spectrum (MS) and Nuclear Magnetic Resonance (NMR) data. Comparing the molecular weight and NMR signals to potential side products is the most reliable identification method.

  • Adjust Reaction pH and Temperature: Many side reactions are base-catalyzed. The reaction itself produces acid (HX), but if you add an external base to speed it up, you risk promoting self-condensation. The standard Hantzsch synthesis is often run without an external base. Neutralization is performed during workup to precipitate the final product.[4] If you must use a base, use a mild, non-nucleophilic one and add it slowly. Lowering the reaction temperature can also significantly reduce the rate of side reactions relative to the main pathway.

  • Modify the Order of Addition: As mentioned previously, adding the α-haloketone slowly to the thioamide ensures the ketone is more likely to find a thioamide molecule to react with rather than another ketone molecule.

Main vs. Side Reaction Pathways

cluster_main Desired Pathway cluster_side Side Reaction A α-Haloketone C Intermediate A->C A2 α-Haloketone E Self-Condensation Product (Dimer) A->E B Thioamide B->C D Substituted Thiazole C->D Dehydration A2->E

Sources

Technical Support Center: Strategies to Mitigate Dimer Formation in 2-Aminothiazole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-aminothiazole scaffolds. The 2-aminothiazole moiety is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its reactivity can present unique challenges, most notably the propensity for self-condensation to form dimeric impurities. This side reaction can significantly reduce yields, complicate purification, and introduce confounding variables into biological assays.

This guide provides in-depth, field-proven insights into the causes of dimer formation and offers robust troubleshooting strategies and preventative protocols to ensure the integrity and success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the dimerization of 2-aminothiazole.

Q1: What is 2-aminothiazole dimer formation and when does it typically occur?

A1: Dimerization is an acid-catalyzed self-condensation reaction where two molecules of a 2-aminothiazole derivative combine. The resulting structure has been identified as 2-amino-5-(2-imino-4-thiazolidinyl)-thiazole.[3] This issue is most prevalent in reactions where an acid, particularly a strong mineral acid like HCl, is generated in situ or used as a reagent, especially when coupled with elevated temperatures.[3] A common scenario is during the acylation of the 2-amino group with an acyl chloride, where HCl is released as a byproduct. If not effectively neutralized, this HCl protonates the highly basic ring nitrogen of a starting material molecule, activating it for nucleophilic attack by a second, neutral 2-aminothiazole molecule.

Q2: What is the primary chemical mechanism that drives this dimerization?

A2: The mechanism hinges on the nucleophilicity of the 2-aminothiazole ring and the creation of an electrophilic species through protonation. The process can be broken down as follows:

  • Protonation: An acid source (e.g., HCl byproduct) protonates the endocyclic (ring) nitrogen of a 2-aminothiazole molecule. This is the most basic site on the molecule.

  • Activation: This protonation makes the C5 position of the thiazole ring highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: A second, neutral molecule of 2-aminothiazole acts as a nucleophile, attacking the activated C5 position of the protonated molecule.

  • Dimer Formation: Subsequent rearrangement and deprotonation yield the final dimeric structure.[3]

This cascade underscores why uncontrolled acid is the principal cause of this problematic side reaction.

Q3: Are certain reaction types more prone to dimerization than others?

A3: Yes. Reactions that generate acid and are run at non-cryogenic temperatures are the most susceptible. Key examples include:

  • Acylation with Acyl Halides: As mentioned, the reaction of 2-aminothiazole with reagents like chloroacetyl chloride or benzoyl chloride will produce HCl, directly promoting dimerization if a suitable base is not present in stoichiometric excess.[4]

  • Reactions Using Acid Catalysts: Any transformation requiring an acid catalyst must be carefully evaluated for the potential to initiate dimerization, especially if the 2-aminothiazole starting material is present in its free base form.

  • High-Temperature Syntheses: The original report of dimer formation involved heating 2-aminothiazole with its hydrochloride salt, indicating that thermal energy can significantly accelerate the reaction rate.[3]

Section 2: Troubleshooting Guide

This section provides direct answers to common experimental problems.

Problem: My reaction (e.g., acylation of 2-aminothiazole) shows a significant, higher molecular weight byproduct by LC-MS, and the yield of my desired product is low. How do I confirm it's a dimer?

Solution:

  • Mass Spectrometry (MS): The first and most direct confirmation is to check the mass of the byproduct. The dimer will have a mass corresponding to (2 x Mass of Starting Material) - 2 (for the loss of two hydrogen atoms). Check for an [M+H]⁺ ion in your LC-MS data that matches this calculated mass.

  • Proton NMR (¹H NMR): If the byproduct can be isolated, its ¹H NMR spectrum will be distinct from the starting material. The dimer structure, 2-amino-5-(2-imino-4-thiazolidinyl)-thiazole, will exhibit a complex set of signals, including those for the thiazole proton and the protons on the thiazolidinyl ring, which are absent in the monomer.[3]

  • Thin Layer Chromatography (TLC): The dimer is significantly more polar than the monomeric 2-aminothiazole starting material and typically more polar than the acylated product. It will likely appear as a lower Rf spot on the TLC plate, often streaking if the concentration is high.

Problem: My yields are consistently low in acylation reactions, and I suspect dimerization. What are the first experimental parameters I should adjust?

Solution: This is a classic process optimization challenge. The key is to suppress the formation of the 2-aminothiazole hydrochloride intermediate. The following parameters should be investigated systematically.

ParameterRecommended ActionScientific Rationale
Base Selection & Stoichiometry Use at least 2.0 equivalents of a non-nucleophilic tertiary amine base (e.g., Triethylamine, DIPEA). Add it to the starting material before adding the acylating agent.One equivalent of the base is required to neutralize the HCl byproduct. The second equivalent ensures the reaction medium remains basic, preventing even transient protonation of the starting material. Using a tertiary amine avoids competitive acylation of the base itself.
Temperature Control Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary.Dimerization is kinetically controlled and has a higher activation energy than the desired N-acylation. Lowering the temperature disproportionately slows the undesired side reaction.[3]
Order and Rate of Addition Add the acylating agent (e.g., acyl chloride) dropwise or via syringe pump to the solution of 2-aminothiazole and base.This strategy ensures that the concentration of the reactive acylating agent is always low. It is immediately consumed by the desired reaction, minimizing its opportunity to generate a localized excess of HCl before the base can neutralize it.
Solvent Choice Use a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.Protic solvents can potentially facilitate proton transfer, which is a key step in the dimerization mechanism. Anhydrous conditions are critical as water can react with acyl chlorides to generate more HCl.

Section 3: Preventative Protocols & Methodologies

Adopting optimized protocols is the most effective way to prevent dimer formation from the outset.

Protocol 1: Optimized Acylation of 2-Aminothiazole to Prevent Dimerization

This protocol is designed for the N-acylation of a generic 2-aminothiazole with an acyl chloride.

Materials:

  • 2-Aminothiazole derivative (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), dry (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware, magnetic stirrer, ice bath, and nitrogen atmosphere setup.

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the 2-aminothiazole derivative (1.0 eq).

  • Solvent & Base Addition: Add anhydrous DCM to create a solution or fine suspension (approx. 0.1-0.2 M concentration). Add the dry TEA or DIPEA (2.2 eq) and stir the mixture for 5 minutes.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution to the reaction mixture dropwise via a dropping funnel or syringe over 20-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent). Check for the consumption of the starting material and the appearance of the product. Crucially, stain the TLC plate with an oxidizing stain (like permanganate) to visualize all spots and confirm the absence of a low-Rf dimer spot.

  • Reaction Completion & Quench: Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-acylated 2-aminothiazole.

Protocol 2: Purification Strategy for Removing Dimeric Impurities

If dimerization has already occurred, the physical properties of the dimer allow for effective separation.

  • Flash Column Chromatography: The dimer is significantly more polar than both the 2-aminothiazole starting material and the typically less polar acylated product. A standard silica gel column using a gradient elution (e.g., starting with pure Hexane/Ethyl Acetate and gradually increasing the polarity by adding Methanol) will effectively separate the components. The non-polar product will elute first, followed by the starting material, and finally the highly retained, polar dimer.

  • Recrystallization/Washing: In cases where the desired product is highly crystalline and poorly soluble in a specific solvent system while the dimer is more soluble, recrystallization can be effective. Alternatively, if the product is soluble in a solvent like DCM or Ethyl Acetate, washing the organic solution with dilute aqueous acid (e.g., 0.1 M HCl) can sometimes extract the highly basic dimeric impurity into the aqueous phase, although this risks hydrolyzing the desired product and should be used with caution.

Section 4: Visual Guides & Summaries

Visual aids can clarify complex mechanisms and workflows.

Mechanism of Acid-Catalyzed Dimerization

Dimerization_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product AT_1 2-Aminothiazole (Nucleophile) Dimer Dimer AT_1->Dimer Nucleophilic Attack on C5 of Electrophile AT_2 2-Aminothiazole AT_H Protonated 2-Aminothiazole (Electrophile) AT_2->AT_H Protonation H_plus H⁺ (from HCl) H_plus->AT_H AT_H->Dimer Experimental_Workflow start Start: Reaction Setup (Dry Glassware, N₂) add_reagents Add 2-Aminothiazole (1.0 eq) + Anhydrous Solvent + Base (2.2 eq) start->add_reagents cool Cool to 0 °C add_reagents->cool add_acyl Slow, Dropwise Addition of Acyl Chloride (1.1 eq) cool->add_acyl monitor Monitor by TLC (Check for Dimer Spot) add_acyl->monitor monitor->monitor Incomplete workup Aqueous Workup (NaHCO₃ Quench) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: Workflow for minimizing dimer formation during acylation.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). ResearchGate. [Link]

  • 2-aminothiazole derivative, preparation method, and use. (2014).
  • 2-Aminothiazole. (n.d.). Wikipedia. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • The Structure of Dimeric 2-Aminothiazole. (1963). SciSpace. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2021). ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of N-Desmethyl Tapentadol (CAS 65095-75-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for N-Desmethyl Tapentadol

N-Desmethyl Tapentadol (CAS 65095-75-2) is the primary phase I metabolite of Tapentadol, a centrally acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[1] As the main metabolite, its accurate quantification in biological matrices is paramount for pharmacokinetic studies, drug metabolism research, and clinical and forensic toxicology. This guide provides an in-depth comparison of mass spectrometric methodologies for the analysis of N-Desmethyl Tapentadol, offering field-proven insights into experimental design and data interpretation.

Physicochemical Properties of N-Desmethyl Tapentadol

A thorough understanding of the analyte's chemical properties is the foundation of robust analytical method development.

PropertyValueSource
Chemical Formula C₁₃H₂₁NO[2]
Molecular Weight 207.3 g/mol [2]
Structure 3-((2R,3R)-2-Methyl-1-(methylamino)pentan-3-yl)phenol[2]
pKa (Strongest Acidic) 9.88 (Phenolic OH)[2]
pKa (Strongest Basic) 10.57 (Secondary Amine)[2]

The presence of a polar phenolic hydroxyl group and a basic secondary amine makes N-Desmethyl Tapentadol a suitable candidate for liquid chromatography-mass spectrometry (LC-MS) analysis. Its polarity also suggests that for gas chromatography-mass spectrometry (GC-MS), derivatization would be necessary to improve volatility and thermal stability.[3]

Comparative Analysis of Mass Spectrometric Platforms

The choice of an analytical platform is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Here, we compare the two most prevalent mass spectrometric techniques for the analysis of N-Desmethyl Tapentadol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a prospective Gas Chromatography-Mass Spectrometry (GC-MS) approach.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is the most widely adopted technique for the quantification of N-Desmethyl Tapentadol in biological fluids due to its high sensitivity, specificity, and applicability to polar, non-volatile compounds.[4][5]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Urine, Plasma, etc.) Hydrolysis Acid or Enzymatic Hydrolysis (to cleave glucuronides) Sample->Hydrolysis SPE Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->SPE LC UPLC/HPLC Separation SPE->LC MS Tandem Mass Spectrometer (e.g., Triple Quadrupole) LC->MS Electrospray Ionization (ESI+) Quant Quantification using MRM Transitions MS->Quant

Caption: A typical workflow for the LC-MS/MS analysis of N-Desmethyl Tapentadol.

Sample Preparation: N-Desmethyl Tapentadol is extensively conjugated in vivo, primarily forming glucuronides.[1] Therefore, a hydrolysis step (acidic or enzymatic) is often employed to measure the total concentration. Subsequent solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is crucial for sample clean-up and concentration of the analyte.

Chromatography: Reversed-phase chromatography using a C18 column is the standard approach. A gradient elution with a mobile phase consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) provides good peak shape and retention. The acidic mobile phase ensures the analyte is protonated, which is favorable for positive mode electrospray ionization.

Mass Spectrometry: Electrospray ionization in the positive ion mode (ESI+) is highly effective for N-Desmethyl Tapentadol due to the presence of the secondary amine. Quantification is typically performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) for its superior sensitivity and selectivity.

Established MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)RoleReference
208.1107.0Quantifier[3][4]
208.1121.0Qualifier[3][4]

The choice of these transitions is based on the fragmentation pattern of the protonated molecule. The precursor ion [M+H]⁺ has an m/z of 208.1.

For applications requiring unambiguous identification, such as in forensic toxicology or metabolite identification studies, high-resolution mass spectrometry (e.g., Quadrupole Time-of-Flight, Q-TOF) is invaluable. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the analyte and its fragments.

Accurate Mass Data for N-Desmethyl Tapentadol:

IonMeasured m/zCalculated FormulaMass Error (ppm)
[M+H]⁺208.1698C₁₃H₂₂NO-1.4

Data from a study utilizing a Waters SYNAPT G2 hybrid Q-TOF MS.

Gas Chromatography-Mass Spectrometry (GC-MS): A Feasible Alternative with Caveats

While less common for this analyte, GC-MS can be a powerful tool, particularly in laboratories with established GC-MS platforms. However, the polar nature of N-Desmethyl Tapentadol necessitates a derivatization step to increase its volatility and thermal stability for gas chromatographic analysis.[3]

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Matrix Extraction LLE or SPE Sample->Extraction Deriv Derivatization (e.g., Silylation) Extraction->Deriv GC Gas Chromatograph Deriv->GC MS Mass Spectrometer (e.g., Single Quadrupole or Ion Trap) GC->MS Electron Ionization (EI) Analysis Spectral Library Matching and Quantification MS->Analysis

Caption: A proposed workflow for the GC-MS analysis of N-Desmethyl Tapentadol.

Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amine groups.[5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the polar -OH and -NH groups into their less polar and more volatile trimethylsilyl (TMS) ethers and amines, respectively.

The Human Metabolome Database provides predicted Kovats retention indices for TMS-derivatized N-Desmethyl Tapentadol, further supporting the feasibility of this approach.[2]

Ionization and Fragmentation in GC-MS: Electron Ionization (EI) is the most common ionization technique in GC-MS. EI is a "hard" ionization technique that leads to extensive fragmentation, providing a characteristic mass spectrum that can be used for library matching and structural elucidation. The fragmentation of the derivatized N-Desmethyl Tapentadol would be expected to involve cleavages alpha to the nitrogen and silicon atoms, as well as characteristic losses of methyl groups from the TMS moieties.

Head-to-Head Performance Comparison

FeatureLC-MS/MSGC-MS
Sample Preparation Often requires hydrolysis and extraction.Requires extraction and mandatory derivatization.
Sensitivity Generally higher, with LLOQs in the low ng/mL range.[4]Potentially lower sensitivity compared to LC-MS/MS.
Selectivity Excellent due to MRM analysis.Good, based on chromatographic separation and mass spectral fragmentation.
Throughput High, with rapid chromatographic run times.Can be lower due to the derivatization step.
Robustness Can be susceptible to matrix effects.Less prone to ion suppression, but derivatization can introduce variability.
Instrumentation Cost Generally higher.Typically lower.
Best For Quantitative analysis in complex biological matrices, analysis of polar and thermally labile compounds.Laboratories with existing GC-MS infrastructure, complementary qualitative analysis.

In-Depth Look: Fragmentation Pathway of N-Desmethyl Tapentadol in ESI-MS/MS

Understanding the fragmentation of N-Desmethyl Tapentadol is key to developing selective MRM methods and for structural confirmation.

M [M+H]⁺ m/z 208.1 F1 Fragment 1 m/z 121.0 (Loss of C₅H₁₃N) M->F1 Neutral Loss F2 Fragment 2 m/z 107.0 (Benzylic Cleavage) M->F2 Fragmentation

Caption: Proposed fragmentation pathway for N-Desmethyl Tapentadol in positive ESI-MS/MS.

The primary fragmentation pathways for the protonated N-Desmethyl Tapentadol molecule (m/z 208.1) involve cleavages of the alkyl chain. The formation of the ion at m/z 121.0 corresponds to the loss of the ethyl-methyl-amino-propane side chain. The fragment at m/z 107.0, a common and abundant ion, is likely due to a benzylic cleavage, resulting in a stable hydroxytropylium-like ion.

Experimental Protocols

Protocol 1: Quantitative Analysis of N-Desmethyl Tapentadol in Human Urine by UPLC-MS/MS

This protocol is adapted from established methods for the analysis of Tapentadol and its metabolites.[4]

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., N-Desmethyl Tapentadol-d₃).

    • Add 100 µL of concentrated hydrochloric acid for acid hydrolysis.

    • Incubate at 60°C for 30 minutes.

    • Allow to cool and neutralize with a strong base (e.g., 5M NaOH).

    • Perform solid-phase extraction using a mixed-mode cation exchange cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) followed by a moderately polar solvent (e.g., ethyl acetate).

    • Elute the analyte with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole with ESI source in positive ion mode.

    • MRM Transitions: Monitor 208.1 > 107.0 (quantifier) and 208.1 > 121.0 (qualifier).

Protocol 2: Proposed GC-MS Analysis of N-Desmethyl Tapentadol in Plasma (with Derivatization)

This is a proposed protocol based on general procedures for the GC-MS analysis of similar compounds.

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., a deuterated analogue).

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) under basic conditions.

    • Evaporate the organic layer to dryness.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Incubate at 70°C for 30 minutes to facilitate derivatization.

    • The sample is now ready for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

    • Mass Spectrometer: Single quadrupole with EI source.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-550.

Conclusion and Future Perspectives

For the routine, high-throughput quantitative analysis of N-Desmethyl Tapentadol in biological matrices, LC-MS/MS remains the undisputed method of choice due to its superior sensitivity, selectivity, and ease of automation for polar compounds. HRMS provides an essential orthogonal technique for confirmatory analysis and metabolite identification. While GC-MS is a viable alternative, the mandatory derivatization step adds complexity and potential for variability. However, for laboratories with established expertise and instrumentation, a validated GC-MS method can provide reliable results.

Future advancements in mass spectrometry, such as the increasing accessibility of high-resolution instruments and the development of novel sample preparation techniques, will continue to refine the analysis of N-Desmethyl Tapentadol and other drug metabolites, leading to even greater sensitivity and accuracy in pharmaceutical and clinical research.

References

  • Coulter, C., Taruc, M., Tuyay, J., & Moore, C. (2010). Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection. Journal of Analytical Toxicology, 34(8), 458–463. [Link]

  • Bourland, J. A., Collins, A. A., Chester, S. A., Ramachandran, S., & Backer, R. C. (2010). Determination of tapentadol (Nucynta®) and N-desmethyltapentadol in authentic urine specimens by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 34(8), 450–457. [Link]

  • Coulter, C., Taruc, M., Tuyay, J., & Moore, C. (2010). Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection. ResearchGate. [Link]

  • PubChem. (n.d.). Tapentadol. National Center for Biotechnology Information. Retrieved from [Link]

  • Krishna, G. P., & Sundararajan, R. (2022). A Review on Different Analytical Techniques for the Estimation of Tapentadol. International Journal of Pharmaceutical Quality Assurance, 13(2), 214-221. [Link]

  • SWGDRUG. (2016). Tapentadol. [Link]

  • Mobrouk, M. M., El-Fatatry, H. M., & Hammad, S. F. (2013). Spectrophotometric Methods for Determination of Tapentadol Hydrochloride. Journal of Applied Pharmaceutical Science, 3(3), 122-125. [Link]

  • Human Metabolome Database. (2013). N-Desmethyl tapentadol. [Link]

  • Larson, S. J., et al. (2012). Postmortem distribution of tapentadol and N-desmethyltapentadol. Journal of analytical toxicology, 36(6), 440-443. [Link]

  • The Increasing Use and Abuse of Tapentadol and Its Incorporation Into a Validated Quantitative Method. (2018). SciSpace. [Link]

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A Comparative Guide to the Synthetic Validation of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to applications in anticancer, antimicrobial, and anti-inflammatory drug discovery.[3][4] The title compound, Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate, is a highly functionalized derivative that serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates. Its structure combines the key 2-aminothiazole core with a C5-linked β-ketoester side chain, a functionality ripe for further chemical elaboration.

This guide provides an in-depth validation and comparison of two distinct synthetic routes to this target molecule. We will dissect a Linear Synthesis via C5-Acylation and a Convergent Synthesis via Cyclocondensation , evaluating them on criteria such as efficiency, scalability, and strategic advantages. The objective is to equip researchers and drug development professionals with the technical insights needed to select the optimal synthetic strategy for their specific laboratory context and project goals.

Retrosynthetic Analysis

A sound synthetic plan begins with a logical retrosynthetic analysis. For the target molecule, two primary disconnections present themselves, forming the basis of our comparative routes.

  • Disconnection A (C5-C6 Bond): This approach involves cleaving the bond between the thiazole C5 carbon and the acyl side chain. This leads to a linear strategy where a pre-formed 4-amino-2-(methylthio)thiazole core is functionalized via an electrophilic acylation reaction. This is the foundation of our Route 1 .

  • Disconnection B (Thiazole Ring): This strategy breaks down the heterocyclic core itself into acyclic precursors. This convergent approach aims to construct the fully substituted thiazole ring in a single, complexity-building step, with the C5 substituent (or its direct precursor) already incorporated. This forms the basis of our Route 2 .

G cluster_0 Retrosynthetic Pathways TM Target Molecule: this compound Disc_A Disconnection A (C5-Acyl Bond Cleavage) TM->Disc_A Disc_B Disconnection B (Thiazole Ring Cleavage) TM->Disc_B Precursor_A1 Core Intermediate: 4-Amino-2-(methylthio)thiazole Disc_A->Precursor_A1 => Precursor_A2 Side Chain Synthon: Ethyl Malonoyl Chloride Disc_A->Precursor_A2 Precursor_B Acyclic Precursors for Cyclocondensation Disc_B->Precursor_B =>

Caption: Retrosynthetic analysis of the target molecule.

Route 1: Linear Synthesis via C5-Acylation of a Pre-formed Thiazole Core

This strategy is predicated on a modular, linear approach: the synthesis of a stable heterocyclic core followed by its targeted functionalization. This method offers excellent control and flexibility, as the core intermediate can be prepared and purified in bulk before proceeding to the final, often more complex, C-C bond formation.

Causality and Strategic Choices

The cornerstone of this route is the powerful activating effect of the 4-amino group on the thiazole ring. Through resonance, the amino group donates electron density into the ring, making the C5 position highly nucleophilic and susceptible to electrophilic substitution. This allows for a regioselective Friedel-Crafts acylation, a robust and well-documented transformation, to install the desired side chain.

Experimental Workflow and Protocols

Caption: Workflow for the C5-Acylation Route (Route 1).

Protocol 1.1: Synthesis of 4-Amino-2-(methylthio)thiazole (Intermediate 1)

This protocol is a representative synthesis; various methods exist for this intermediate.[4]

  • Reaction Setup: To a stirred solution of cyanamide (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (2.5 eq) and cool the mixture to 0°C.

  • Thiolation: Add carbon disulfide (1.1 eq) dropwise, maintaining the temperature below 5°C. Stir the resulting mixture at room temperature for 3-4 hours.

  • S-Methylation: Cool the reaction mixture back to 0°C and add dimethyl sulfate (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cyclization Precursor: This sequence forms dimethyl cyanodithioimidocarbonate, a key precursor. This can be isolated or used in situ.

  • Ring Formation: React the precursor with an aminoacetaldehyde equivalent under appropriate conditions to form the 4-aminothiazole ring.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 1.2: C5-Acylation to Yield the Target Molecule

  • Reaction Setup: Suspend 4-amino-2-(methylthio)thiazole (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a dry, inert solvent like dichloromethane (DCM) under a nitrogen atmosphere. Cool the slurry to 0°C.

  • Acylation: Add ethyl 3-chloro-3-oxopropanoate (ethyl malonoyl chloride, 1.2 eq) dropwise to the stirred suspension.

  • Reaction Progression: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration and solvent evaporation, purify the crude residue via silica gel chromatography to yield the final product.

Route 2: Convergent Synthesis via Gewald-Type Cyclocondensation

This approach embodies a convergent strategy, aiming to construct the core heterocyclic structure with key functionalities already in place from acyclic precursors. The chosen method is a variation of the Gewald reaction, a powerful multi-component reaction for the synthesis of highly substituted heterocycles.

Causality and Strategic Choices

The logic here is to build complexity rapidly. We start with a versatile intermediate, ethyl 2-cyano-3,3-bis(methylthio)acrylate , which contains the precursors for the C5 side chain, the C4 carbon, and the C2-methylthio group. Reacting this with an ammonia source triggers a cascade of reactions: nucleophilic vinylic substitution, intramolecular cyclization, and tautomerization to yield a stable, aromatic 4-aminothiazole ring. While this route efficiently forms the core, it yields a C5-cyano intermediate, which requires subsequent chemical transformation.

Experimental Workflow and Protocols

Caption: Workflow for the Convergent Cyclocondensation Route (Route 2).

Protocol 2.1: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate (Intermediate 2)

  • Reaction Setup: In a three-neck flask under a nitrogen atmosphere, dissolve ethyl cyanoacetate (1.0 eq) in anhydrous DMF. Add powdered potassium carbonate (2.5 eq).

  • Thiolation: Cool the mixture to 0°C and add carbon disulfide (1.2 eq) dropwise, ensuring the temperature remains below 10°C. Stir for 2 hours at room temperature.

  • S-Methylation: Cool the dark red mixture back to 0°C and add methyl iodide (2.5 eq) dropwise. Stir at room temperature for 8-12 hours.

  • Work-up and Purification: Pour the reaction mixture into ice water. A yellow solid will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol to obtain the pure ketene dithioacetal intermediate.

Protocol 2.2: Cyclocondensation to Ethyl 4-amino-5-cyano-2-(methylthio)thiazole (Intermediate 3)

  • Reaction Setup: Dissolve the ketene dithioacetal intermediate (1.0 eq) in ethanol.

  • Cyclization: Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol. Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and evaporate the solvent. The resulting solid can be purified by recrystallization or column chromatography to yield the C5-cyano thiazole intermediate.

Protocol 2.3: Elaboration of the C5-Cyano Group

This step is a significant challenge and multiple methods could be attempted. The Blaise reaction is a classic method for converting nitriles to β-ketoesters.

  • Activate Zinc: In a flame-dried flask under nitrogen, add activated zinc dust (2.0 eq).

  • Form Organozinc Reagent: Add a solution of ethyl bromoacetate (1.5 eq) in dry THF. A small crystal of iodine can be used to initiate the reaction.

  • Blaise Reaction: Add a solution of the C5-cyano thiazole intermediate (1.0 eq) in THF to the refluxing organozinc reagent. Reflux for 2-4 hours.

  • Hydrolysis and Work-up: Cool the reaction and quench with a cold, saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography to obtain the final target molecule.

Comparative Analysis and Validation

FeatureRoute 1: C5-AcylationRoute 2: Convergent CyclocondensationJustification
Overall Strategy Linear / ModularConvergent Core SynthesisRoute 1 builds the molecule piece by piece. Route 2 forms the complex core in a key step.
Number of Steps 2 (from core)3 (from basic materials)Route 1 is shorter if the core is available. Route 2 is longer but starts from simpler precursors.
Key Reaction Friedel-Crafts AcylationGewald-Type CyclocondensationBoth are powerful C-C and heterocycle forming reactions, respectively.
Regiocontrol ExcellentExcellentThe acylation in Route 1 is highly regioselective due to electronic activation. The cyclization in Route 2 is inherently regioselective.
Scalability Generally good. AlCl₃ can be problematic on a very large scale.Good. The initial steps are high-yielding. The final cyano elaboration can be difficult to scale.
Key Challenge Handling of Lewis acids (AlCl₃) and the acyl chloride.The multi-step conversion of the C5-cyano group to the β-ketoester is non-trivial and may have moderate yields.
Flexibility High. The synthesized core can be used to make various C5-substituted analogs.Moderate. The route is tailored to produce the C5-cyano intermediate.

Conclusion and Recommendations

Both synthetic routes presented are valid and chemically sound pathways to this compound. The choice between them is dictated by the specific objectives of the research team.

  • Choose Route 1 (C5-Acylation) for:

    • Flexibility and analogue synthesis: If the goal is to create a library of compounds with different C5-acyl chains, this route is superior as the common intermediate, 4-amino-2-(methylthio)thiazole, can be prepared in a single batch and used in multiple parallel acylation reactions.

    • Predictability and Robustness: Friedel-Crafts acylation is a well-understood and reliable reaction, making process optimization more straightforward.

  • Choose Route 2 (Convergent Cyclocondensation) for:

    • Access from simple starting materials: This route is advantageous when the thiazole core intermediate is not commercially available or is expensive. It builds the core from cheap, simple precursors like ethyl cyanoacetate.

    • Exploration of core synthesis methodology: It serves as an excellent platform for exploring powerful multi-component reactions for heterocyclic synthesis.

For most drug development applications where speed and the ability to generate structural diversity are paramount, Route 1 offers a more practical and strategically advantageous approach . Its modularity and the reliability of the key transformation make it a self-validating system for producing the target compound and its derivatives efficiently.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707. Available at: [Link]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial activity of new 2-aminothiazole derivatives. Journal of Sciences, Islamic Republic of Iran, 21(3), 245-251. Available at: [Link]

  • ResearchGate. (n.d.). Various synthetic routes to the 2-aminothiazole core preparation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

  • Hassan, A. A. (2013). The synthesis of 3-amino-5-arylisothiazoles from propynenitriles. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process of preparing 2-aminothiazoles.

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A Senior Application Scientist's Guide to Cross-Referencing Analytical Data with Chemical Databases for Compound Verification: A Case Study with Methanesulfonic Acid (CAS 75-75-2)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Provided CAS Number: The initial query for CAS 65095-75-2 did not yield a specific compound. However, based on the recurring results for a structurally similar CAS number, this guide will focus on Methanesulfonic acid (CAS 75-75-2) as a representative example to illustrate the principles of cross-referencing analytical data with chemical databases. This process is fundamental for compound identification and verification in research and development.

Introduction: The Imperative of Rigorous Compound Identification

In the realm of drug development and chemical research, the unambiguous identification of a chemical entity is paramount. The CAS (Chemical Abstracts Service) Registry Number® is a unique identifier for a specific substance, but it is the convergence of analytical data and comprehensive database information that provides the irrefutable confirmation of a compound's identity and purity. This guide provides a systematic approach for researchers, scientists, and drug development professionals to effectively cross-reference analytical data with major chemical databases, using Methanesulfonic acid as a practical example.

Methanesulfonic acid (CH₄O₃S) is a strong, colorless organic acid used in a variety of industrial and laboratory applications, including as a catalyst and a solvent.[1][2] Its simple structure provides a clear basis for demonstrating the power of modern analytical techniques and database correlation.

The Workflow of Compound Verification: A Symbiotic Relationship Between Experiment and Database

The process of confirming a compound's identity is not linear but rather a cyclical workflow of generating experimental data, querying databases, and refining the interpretation of both. This iterative process ensures a high degree of confidence in the final identification.

cluster_experimental Experimental Analysis cluster_database Database Cross-Referencing cluster_comparison Data Comparison & Verification exp_data Generate Analytical Data (e.g., MS, NMR, IR, HPLC) db_search Query Chemical Databases (e.g., PubChem, SciFinder, ChemSpider) exp_data->db_search Input: CAS No., Name, Structure compare Compare Experimental Data with Database Records exp_data->compare Experimental Results db_data Retrieve Database Information (Spectra, Properties, Literature) db_search->db_data Retrieval db_data->compare Reference Data confirm Confirm Compound Identity and Purity compare->confirm Verification

Caption: The iterative workflow for compound verification.

Acquiring and Interpreting Analytical Data for Methanesulfonic Acid

A multi-technique approach is crucial for the comprehensive characterization of a chemical compound.[3] For Methanesulfonic acid, the following analytical methods provide key structural and purity information.[4]

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and fragmentation pattern.

  • Expected Data for Methanesulfonic Acid: The molecular weight of Methanesulfonic acid is 96.11 g/mol .[5] In positive-ion mode, one might expect to see a protonated molecule [M+H]⁺ at m/z 97.1. In negative-ion mode, a deprotonated molecule [M-H]⁻ at m/z 95.1 would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[6]

  • Expected Data for Methanesulfonic Acid:

    • ¹H NMR: A single peak corresponding to the three equivalent protons of the methyl group (-CH₃). The chemical shift would be influenced by the strongly electron-withdrawing sulfonic acid group.

    • ¹³C NMR: A single peak corresponding to the carbon atom of the methyl group.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. This provides information about the functional groups present.

  • Expected Data for Methanesulfonic Acid: Characteristic absorption bands for the S=O and O-H stretches of the sulfonic acid group, as well as C-H stretches of the methyl group.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is a primary tool for assessing purity.

  • Experimental Protocol: Purity Assessment of Methanesulfonic Acid by HPLC

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: An isocratic mobile phase of 0.1% phosphoric acid in water can be effective.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as Methanesulfonic acid lacks a strong chromophore.

    • Sample Preparation: Prepare a dilute solution of the Methanesulfonic acid sample in the mobile phase.

    • Injection and Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. The retention time of the main peak should be consistent across injections.

Leveraging Chemical Databases for Data Cross-Referencing

Several comprehensive chemical databases serve as invaluable resources for cross-referencing experimental data.[7][8]

PubChem
  • Overview: A free and extensive database of chemical molecules and their activities against biological assays.[9][10] It aggregates information from numerous sources.

  • Strengths: Provides a wealth of information on chemical properties, structures, and links to relevant literature.

CAS SciFinder®
  • Overview: A comprehensive and authoritative source for chemical information, including substances, reactions, and literature, curated by the experts at CAS.[11][12]

  • Strengths: Offers advanced search capabilities, including structure and substructure searching, and access to the CAS REGISTRY®, the gold standard for substance information.[13][14]

ChemSpider
  • Overview: A free chemical structure database providing fast access to over 100 million structures, properties, and associated data.

  • Strengths: Integrates data from a wide range of sources and provides links to spectra and other analytical data where available.

The Cross-Referencing Process in Practice: A Comparative Analysis

The core of the verification process lies in the direct comparison of your experimental data with the information housed in these databases.

Initial Database Query

Begin by searching for Methanesulfonic acid (CAS 75-75-2) in your chosen databases. This will provide a baseline of its known properties.

Comparative Data Table
Property Typical Experimental Data PubChem Data CAS SciFinder® Data ChemSpider Data
Molecular Formula CH₄O₃SCH₄O₃SCH₄O₃SCH₄O₃S
Molecular Weight 96.11 g/mol (from MS)96.11 g/mol [15]96.11 g/mol [11]96.11 g/mol
Melting Point 17-20 °C17-19 °C20 °C[16]17-19 °C
Boiling Point ~167 °C at 10 mmHg167 °C at 10 mmHg[5]167 °C at 13.33 kPa[16]167 °C at 10 mmHg
Density ~1.48 g/cm³1.48 g/cm³1.4812 g/cm³ at 18 °C[16]1.48 g/cm³

This table provides a quick and clear comparison of your experimentally determined physical properties with the curated data from multiple authoritative sources.

Spectral Data Comparison

Where available, databases may provide reference spectra. Compare your experimental NMR, IR, and MS spectra with these database entries. Discrepancies could indicate the presence of impurities or an incorrect identification.

Conclusion: A Foundation of Trust in Chemical Research

The rigorous cross-referencing of analytical data with information from reputable chemical databases is a cornerstone of scientific integrity. This systematic approach, as demonstrated with Methanesulfonic acid, provides a high degree of confidence in a compound's identity and purity. By integrating experimental evidence with curated knowledge, researchers can build a solid foundation for their subsequent investigations and contribute to the advancement of drug discovery and development.

References

  • Henan Tianfu Chemical. Methanesulfonic Acid Cas 75 75 2. [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). Molecules, 28(4), 1835. [Link]

  • CAS. CAS SciFinder - Chemical Compound Database. [Link]

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  • Murtaza, A., et al. (2021). Formulations and Role of Analytical Techniques in Chemical Industries. Scholars Middle East Publishers. [Link]

  • Iqbal, M. (2025). Formulations and Role of Analytical Techniques in Chemical Industries. ResearchGate. [Link]

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  • Rathore, D., & Kaur, I. (2018). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. BioPharm International, 31(7). [Link]

  • PubChem. 12-Hydroxydodecyl tetradec-9-enoate | C26H50O3 | CID 174214931. [Link]

  • Singh, S., et al. (2023). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical and Bio-Medical Science, 3(4), 133-140. [Link]

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  • PubChem. 2-Ethyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate, a compound whose precise hazard profile is not extensively documented. In the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach grounded in the chemical functionalities of the molecule and established laboratory safety principles is paramount.

The 2-aminothiazole core is a prevalent scaffold in medicinal chemistry, and while it imparts valuable biological activity, it has also been identified as a potential "toxicophore," capable of metabolic activation into reactive intermediates.[1] This necessitates careful handling and disposal to mitigate risks to personnel and the environment.

I. Hazard Assessment: Knowns and Inferences

A thorough understanding of potential hazards is the foundation of safe disposal. While specific toxicological data for this compound is limited, an analysis of its constituent functional groups allows for a reasoned hazard assessment.

Functional GroupPotential HazardRationale and Mitigation
2-Aminothiazole Cytotoxicity, potential for metabolic activation to reactive metabolites.[1][2]Due to the potential for adverse biological effects, this compound should be handled as a cytotoxic agent.[2] Avoid generating dust or aerosols. Engineering controls (fume hood) and appropriate personal protective equipment (PPE) are mandatory.
Methylthio Group Potential for oxidation.Avoid contact with strong oxidizing agents.
Ethyl Ester Susceptible to hydrolysis under basic or acidic conditions.[3]Hydrolysis can alter the chemical properties of the waste. Avoid mixing with strong acids or bases unless part of a specific neutralization protocol.
Thermal Decomposition Thiazole derivatives can decompose at elevated temperatures.[4]Avoid exposing the compound to high heat. In case of fire, thermal decomposition may produce toxic gases such as oxides of nitrogen and sulfur.

Given these potential hazards, all waste containing this compound must be treated as hazardous chemical waste.

II. Waste Segregation and Containerization: The First Line of Defense

Proper segregation is critical to prevent unintended reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with organic compounds. A high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards: "Toxic," "Irritant"

    • The date of accumulation start.

  • Segregation:

    • Solid Waste: Collect unused or expired solid compounds, as well as contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with other waste streams unless compatibility has been verified. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from drains and sources of ignition.

III. Decontamination and Spill Management

Accidental spills must be managed promptly and safely.

Procedure for Minor Spills (inside a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collection: Carefully sweep the absorbent material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound waste.

DisposalWorkflow Start Waste Generation WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Unused compound, contaminated PPE) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) WasteType->LiquidWaste Liquid ContainerizeSolid Place in labeled solid hazardous waste container SolidWaste->ContainerizeSolid ContainerizeLiquid Place in labeled liquid hazardous waste container LiquidWaste->ContainerizeLiquid Store Store in Satellite Accumulation Area ContainerizeSolid->Store ContainerizeLiquid->Store Full Container Full? Store->Full Full->Store No ContactEHS Contact EHS for Pickup and Final Disposal Full->ContactEHS Yes

Caption: Disposal workflow for this compound waste.

V. Final Disposal Method

The ultimate disposal of this hazardous waste must be conducted by a licensed waste management facility.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.

  • Incineration: The recommended final disposal method is high-temperature incineration at a licensed hazardous waste facility. This ensures the complete destruction of the compound.

  • Contact EHS: Once your waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental stewardship.

References

  • Khalifa, M. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Patel, K. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central.
  • Khalifa, M. E. (2018).
  • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (2015).
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. [Link]

  • Khalifa, M. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Wiley Online Library.
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2019).
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2021). RSC Publishing.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PubMed Central.
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023).
  • Synthesis of novel 2-amino thiazole deriv
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). The Gohlke Group.
  • Thiazole derivatives: prospectives and biological applications. (2024).
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.).
  • De-esterification of amino acid esters. (2022).

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A Researcher's Guide to Handling Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate. As no specific Safety Data Sheet (SDS) is publicly available for this compound, the following guidance is synthesized from an analysis of its core chemical structures—aminothiazole and thioether functionalities—and established principles of laboratory safety. Researchers must treat this compound as a substance of unknown toxicity and handle it with the utmost care.

Inferred Hazard Assessment & Chemical Profile

This compound is a complex organic molecule. Its potential hazards are derived from its constituent functional groups.

  • 2-Aminothiazole Core: The 2-aminothiazole moiety is a known structural alert. Compounds in this class can be irritants and are harmful if ingested. The primary hazards associated with the parent compound, 2-aminothiazole, include acute oral toxicity, skin irritation, and serious eye irritation[1][2].

  • Methylthio (-SCH₃) Group: Thioethers, or organic sulfides, can carry a strong, unpleasant odor and may be irritants. While typically less acutely toxic than their thiol counterparts, they warrant careful handling to avoid inhalation and skin contact.

  • Solid/Powder Form: As a fine chemical, this compound is likely a solid or powder. Finely divided powders pose a significant respiratory hazard and can be easily inhaled, leading to potential respiratory tract irritation[3]. They also increase the risk of widespread contamination in the workspace[4].

Based on this structural analysis, a presumptive hazard profile is summarized below.

Hazard Category Inferred GHS Classification & Precautionary Statement Justification
Acute Toxicity (Oral) Warning: H302 - Harmful if swallowed. P264 - Wash hands thoroughly after handling.Based on the known toxicity of 2-aminothiazole derivatives[1][2].
Skin Irritation Warning: H315 - Causes skin irritation. P280 - Wear protective gloves.The aminothiazole ring is a potential skin irritant[1].
Eye Irritation Warning: H319 - Causes serious eye irritation. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes.The aminothiazole structure is a known eye irritant[1][2].
Respiratory Hazard Warning: May cause respiratory irritation. P261 - Avoid breathing dust.General hazard associated with fine chemical powders[3].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. All PPE must be inspected before use and removed correctly to avoid cross-contamination[2].

Primary Engineering Control: Ventilation

All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure[5].

Mandatory PPE Ensemble
  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended for Splash/Powder Risk: Chemical splash goggles that form a seal around the eyes are required when handling solutions or significant quantities of powder[6]. A full-face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing[3].

  • Hand Protection:

    • Glove Type: Nitrile gloves are the standard recommendation for incidental contact and splash protection against a wide range of organic chemicals[5]. Given the lack of specific permeation data, double-gloving is a prudent measure to increase protection.

    • Technique: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique (without touching the outer surface with bare skin), wash hands thoroughly, and don a new pair[2]. Do not wear gloves outside of the laboratory area.

  • Body Protection:

    • A clean, buttoned laboratory coat must be worn at all times. Ensure the material is appropriate for chemical laboratories (e.g., cotton or a flame-resistant blend).

    • For tasks involving larger quantities or a high risk of spillage, a chemical-resistant apron over the lab coat is recommended[6].

    • Full-length pants and closed-toe shoes are mandatory; porous shoes like sandals or canvas sneakers are prohibited[7][8].

  • Respiratory Protection:

    • For Weighing/Transferring Powder: When handling the solid compound outside of a containment hood (which is not recommended), a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.

    • For Potential Vapors/Fumes: If the compound is heated or aerosolized, an air-purifying respirator with organic vapor cartridges may be necessary[6][9]. All respirator use must be in accordance with a formal institutional respiratory protection program, including fit-testing and training, as mandated by OSHA[2].

PPE_Selection_Workflow cluster_task Task Assessment cluster_ppe Required PPE Start Start Task What is the task? Start->Task Weighing Weighing Solid Task->Weighing Solid Solution Handling Solution Task->Solution Liquid Heating Heating / Sonicating Task->Heating Aerosol Risk PPE_Powder Fume Hood N95 Respirator (if outside hood) Double Nitrile Gloves Safety Goggles Lab Coat Weighing->PPE_Powder PPE_Solution Fume Hood Nitrile Gloves Safety Glasses (Goggles for splash risk) Lab Coat Solution->PPE_Solution PPE_Aerosol Fume Hood Respirator (Organic Vapor Cartridge) Double Nitrile Gloves Face Shield + Goggles Chem-Resistant Apron Heating->PPE_Aerosol

Caption: PPE selection workflow based on the laboratory task.

Operational Handling & Emergency Plans

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Designate a specific area within the hood for the procedure. Assemble all necessary equipment, including a waste container.

  • Weighing the Solid:

    • Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood or a containment balance enclosure.

    • Use spatulas and tools dedicated to this chemical to prevent cross-contamination.

    • Close the primary container immediately after dispensing.

  • Preparing Solutions:

    • Add the solid slowly to the solvent to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately covered (e.g., with a septum) to prevent aerosolization.

  • Post-Handling:

    • Decontaminate the work area (fume hood surface) with an appropriate solvent (e.g., 70% ethanol) followed by soap and water[10]. Dispose of cleaning materials as hazardous waste.

    • Carefully remove PPE, starting with outer gloves, then the lab coat, then inner gloves. Wash hands and arms thoroughly with soap and water[5].

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].

  • Small Spill (in fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area as described in the post-handling protocol.

  • Large Spill: Evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) office.

Spill_Response_Flowchart Spill Chemical Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small Small Spill (<100 mL) Inside Fume Hood Assess->Small Large Large Spill or Outside Hood Assess->Large No Alert Alert Colleagues Small->Alert Yes Evacuate Evacuate Area Immediately Large->Evacuate DonPPE Don Appropriate PPE (Double Gloves, Goggles, Coat) Alert->DonPPE Absorb Cover with Inert Absorbent DonPPE->Absorb Collect Collect into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate CallEHS Call Institutional EHS / Emergency Line Evacuate->CallEHS

Caption: Decision tree for responding to a chemical spill.

Waste Management and Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste. The US Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous waste[11].

  • Waste Determination: Since the specific hazards are not fully characterized, this compound and any materials contaminated with it should be managed as hazardous waste[12].

  • Waste Segregation & Collection:

    • Solid Waste: Collect unused compound, contaminated weigh papers, gloves, and absorbent materials in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: this compound".

    • Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. They will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with EPA and local regulations[7][12]. Never dispose of this chemical down the drain or in the regular trash.

References

  • NextGen Protocols. Guidelines for Safe Laboratory Practices.
  • Powder Solutions Inc. A Comprehensive Guide to Safe Powder Handling. BFM® Fitting.
  • Thermo Fisher Scientific. Safety Data Sheet: 2-Thiazolamine.
  • Central Drug House (P) Ltd. 2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Palamatic Process. Which equipment to select for handling toxic materials and protecting operators?.
  • University of Ioannina. LABORATORY HEALTH & SAFETY RULES.
  • National Oceanic and Atmospheric Administration. 2-AMINOTHIAZOLE. CAMEO Chemicals.
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work.
  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.
  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. U.S. Department of Labor.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. U.S. Department of Labor.
  • National Safety, Inc. Powder Coating Safety and Regulations.
  • Ohio Environmental Protection Agency. Hazardous Waste.
  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.

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Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.